Structural Elucidation and Synthetic Profiling of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Architecture Executive Summary In the landscape of modern drug discovery, functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Discipline: Synthetic Organic Chemistry & Molecular Architecture
Executive Summary
In the landscape of modern drug discovery, functionalized nitroarenes serve as foundational building blocks for synthesizing highly targeted pharmacophores, particularly in the development of kinase inhibitors. 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3) is a prime example of such an intermediate[1]. Characterized by a highly polarized push-pull electronic system, this compound is primarily utilized as an upstream precursor. Upon reduction, it yields the critical aniline derivative 2-methoxy-4-(pyrrolidin-1-yl)aniline (CAS: 143525-62-6)[2], a moiety frequently incorporated into the hinge-binding regions of targeted therapeutics.
This technical guide provides a deep dive into the structural logic, electronic architecture, and self-validating synthetic protocols required to handle and manipulate this compound effectively.
Physicochemical Properties & Nomenclature Shift
Understanding the nomenclature of this compound is critical for database navigation and retrosynthetic planning. Depending on the functional group prioritized by IUPAC rules, the molecule can be named in two ways that describe the exact same spatial arrangement:
As a pyrrolidine derivative: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
As a nitrobenzene derivative: 4-(Pyrrolidin-1-yl)-2-methoxy-1-nitrobenzene.
In both cases, the pyrrolidine ring and the nitro group are situated para to one another, while the methoxy group is ortho to the nitro group and meta to the pyrrolidine ring.
The chemical behavior of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is governed by a distinct "push-pull" electronic dynamic across the central phenyl ring.
The "Pull" (Nitro Group at C4): The
−NO2
group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This severely depletes electron density at the ortho and para positions relative to itself.
The "Push" (Pyrrolidine at C1 & Methoxy at C3): The pyrrolidine nitrogen donates electron density (+M) directly into the ring. Concurrently, the methoxy oxygen donates electron density (+M).
Mechanistic Insight: Crucially, the methoxy group is meta to the C4 position. Therefore, its electron-donating resonance (+M) increases electron density at C1, C3, and C5, but not at C4. This leaves the C4 carbon highly electrophilic and susceptible to initial Nucleophilic Aromatic Substitution (SNAr), which is the exact causality that allows for the synthesis of this molecule from a fluorinated precursor.
Caption: Electronic push-pull dynamics within the compound's structure.
To synthesize 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, a robust SNAr protocol is employed using 4-fluoro-2-methoxy-1-nitrobenzene as the starting material.
Experimental Protocol: SNAr Coupling
Rationale: Potassium carbonate (
K2CO3
) is selected as the base over stronger hydrides (like
NaH
) to prevent the potential degradation of the sensitive nitroarene system. Its primary role is to act as an acid scavenger for the hydrofluoric acid (HF) byproduct, driving the equilibrium forward.
Step-by-Step Methodology:
Preparation: Charge a dry, round-bottom flask with 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
Base Addition: Add finely powdered anhydrous
K2CO3
(2.0 eq). Stir the suspension at ambient temperature for 10 minutes.
Nucleophile Introduction: Dropwise, add pyrrolidine (1.2 eq). The reaction mixture will progressively darken.
Thermal Activation: Elevate the temperature to 80°C and maintain for 4-6 hours.
Self-Validating Checkpoint (LC-MS): The reaction is self-validating. Monitor via LC-MS; the process is complete when the starting material peak disappears and is entirely replaced by the product mass (
m/z
223.1
[M+H]+
).
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over
Na2SO4
, and concentrate under reduced pressure.
Downstream Application: Catalytic Reduction to Aniline
The primary utility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is its conversion into 2-methoxy-4-(pyrrolidin-1-yl)aniline[2]. This aniline serves as a nucleophile for coupling with heteroaromatic halides (e.g., pyrimidines or quinazolines) in drug synthesis.
Experimental Protocol: Catalytic Hydrogenation
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) with
H2
gas is chosen over dissolving metal reductions (e.g., Iron/Acetic acid). This neutral, mild condition prevents the potential cleavage of the methoxy ether bond and avoids the generation of heavy metal sludge, resulting in a highly scalable and clean reaction.
Step-by-Step Methodology:
Preparation: Dissolve 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in analytical grade Methanol (MeOH) (0.2 M).
Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous flow of inert Argon to prevent spontaneous ignition of the solvent.
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (
H2
). Maintain under a hydrogen balloon (1 atm) at 25°C.
Self-Validating Checkpoint (Visual & Pressure): The reaction provides immediate visual feedback, transitioning from a deep yellow solution (nitro species) to a colorless or pale pink solution (aniline). Cessation of hydrogen uptake confirms completion.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the filter cake dry out, as active Pd/C is pyrophoric. Concentrate the filtrate to yield the pure aniline.
Caption: Synthetic workflow from fluorobenzene to the target aniline intermediate.
References
Title: 1-(3-methoxy-4-nitrophenyl)
Title: CAS 339234-68-3 | Sigma-Aldrich: 1-(3-Methoxy-4-nitrophenyl)
An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. It also deta...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. It also details a robust synthetic protocol and analytical methodologies for its characterization, offering valuable insights for its application in research and drug development.
Introduction and Significance
1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a substituted N-arylpyrrolidine. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its saturated, non-planar structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole, which can be advantageous in designing molecules with specific biological targets.[2] The incorporation of a 3-methoxy-4-nitrophenyl group introduces specific electronic and steric properties that can modulate a molecule's pharmacological profile. Nitroaromatic compounds, while often associated with toxicity[3][4][5], are also key intermediates in the synthesis of more complex molecules, where the nitro group can be readily converted to other functional groups, such as amines. This makes 1-(3-Methoxy-4-nitrophenyl)pyrrolidine a potentially valuable building block in medicinal chemistry.
Likely a yellow or orange solid at room temperature.
Based on the chromophoric nitrophenyl group.
Melting Point
Not available. Expected to be a solid with a defined melting point.
-
Boiling Point
Not available. Likely high due to its molecular weight and polarity.
-
Solubility
Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected.
General solubility trends for N-arylpyrrolidines.[8]
logP (Octanol-Water Partition Coefficient)
Estimated to be in the range of 2.0-3.0.
Based on the lipophilicity of the pyrrolidine ring and the substituted phenyl group.[9]
Molecular Structure:
Caption: Molecular structure of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Synthesis and Mechanism
The synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common and reliable method involves the reaction of a halo- or nitro-activated aromatic compound with a nucleophile, in this case, pyrrolidine.[10]
Proposed Synthetic Pathway:
The reaction proceeds by the displacement of a suitable leaving group (e.g., a halogen) from a 3-methoxy-4-nitro-substituted benzene ring by pyrrolidine. A more direct approach, if the starting materials are available, would be the reaction of 1-fluoro-3-methoxy-4-nitrobenzene with pyrrolidine.
Caption: Proposed synthetic pathway for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Experimental Protocol (Adapted from similar syntheses[10]):
Materials:
1-Fluoro-3-methoxy-4-nitrobenzene
Pyrrolidine
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Mechanism:
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group stabilizes the negative charge of this intermediate, facilitating the nucleophilic attack of the pyrrolidine nitrogen on the aromatic ring.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
Aromatic Protons: Expect three signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the nitrophenyl ring will exhibit a specific splitting pattern (doublets and a doublet of doublets) due to their coupling.
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group will appear around δ 3.8-4.0 ppm.
Pyrrolidine Protons: The protons on the pyrrolidine ring will show complex multiplets in the upfield region (typically δ 1.8-3.5 ppm). The protons alpha to the nitrogen will be the most deshielded.[11]
¹³C NMR (Carbon NMR):
Aromatic Carbons: Expect six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon bearing the methoxy group will be significantly shifted.
Methoxy Carbon: A signal for the methoxy carbon will appear around δ 55-60 ppm.
Pyrrolidine Carbons: Two distinct signals for the pyrrolidine carbons are expected in the aliphatic region (δ 20-55 ppm).[12]
Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the presence of key functional groups.
N-O Stretching (Nitro Group): Strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
C-N Stretching (Aryl-Amine): A band in the region of 1300-1350 cm⁻¹.
C-O Stretching (Methoxy Group): A strong band around 1250 cm⁻¹.
C-H Stretching (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
Molecular Ion Peak (M⁺): Expect a prominent peak at m/z = 222.24.
Fragmentation Pattern: Characteristic fragmentation of the pyrrolidine ring and the nitrophenyl group will be observed.
Analytical Workflow:
Caption: Analytical workflow for the characterization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Safety and Handling
As a nitroaromatic compound, 1-(3-Methoxy-4-nitrophenyl)pyrrolidine should be handled with care, assuming it may possess toxic properties.[13][14]
Toxicity: Nitroaromatic compounds are known to be toxic and can be mutagenic.[3][4][5] Avoid inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, a compound with potential applications in drug discovery and medicinal chemistry. While some of the physicochemical data is based on predictions, the proposed synthetic and analytical methods are grounded in established chemical principles and data from closely related structures. This guide serves as a valuable resource for researchers and scientists working with this and similar N-arylpyrrolidine derivatives.
References
Environmental Toxicology and Chemistry. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]
Environmental Protection Agency. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]
Chemical Research in Toxicology. (2000). Mutagenicity of Nitroaromatic Compounds. [Link]
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
RSC Publishing. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. [Link]
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
Wiley Online Library. (n.d.). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. [Link]
PubMed. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. [Link]
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
MDPI. (n.d.). Exploring the Physicochemical and Toxicological Study of G-Series and A-Series Agents Combining Molecular Dynamics and Quantitative Structure–Activity Relationship. [Link]
An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine: Molecular Weight, Exact Mass, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a substituted aromatic pyrrolidine that holds significant interest within the realms of medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a substituted aromatic pyrrolidine that holds significant interest within the realms of medicinal chemistry and drug discovery. The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into a molecule. The incorporation of a nitrophenyl group, particularly with a methoxy substituent, can modulate the electronic and steric properties of the compound, influencing its biological activity. This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, with a detailed focus on its molecular weight and exact mass, and discusses the analytical techniques pivotal for its characterization.
Physicochemical Properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
A precise understanding of a compound's physicochemical properties is the foundation of all further research and development. The key quantitative descriptors for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine are summarized below.
Property
Value
Source/Method
Molecular Formula
C₁₁H₁₄N₂O₃
Elemental Composition
Molecular Weight
222.24 g/mol
Calculated
Exact Mass
222.10044 g/mol
Calculated
CAS Number
339234-68-3
Chemical Abstract Service
The Critical Distinction: Molecular Weight vs. Exact Mass
In the parlance of chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts crucial for analytical accuracy, especially in the context of mass spectrometry.
Molecular Weight (or Molar Mass) is an average value calculated using the weighted average atomic masses of the constituent elements, considering their natural isotopic abundance. For instance, the atomic weight of carbon is approximately 12.011 amu, which is a weighted average of the masses of its isotopes (¹²C, ¹³C, etc.) and their relative abundances on Earth. Molecular weight is the value used for stoichiometric calculations in chemical reactions.
Exact Mass , on the other hand, is the calculated mass of a molecule using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is a theoretical, precise mass of a molecule if it were composed solely of these most common isotopes. High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with sufficient accuracy to determine its elemental composition, and it is the exact mass that is experimentally determined.
For 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (C₁₁H₁₄N₂O₃), the distinction is as follows:
This subtle difference is paramount in modern analytical chemistry, where the high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can differentiate between molecules with the same nominal mass but different elemental compositions.
Chemical Structure
The structural arrangement of atoms in 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is depicted below. The pyrrolidine ring is attached to the nitrogen atom of the aromatic ring at position 1. The methoxy group is at position 3, and the nitro group is at position 4 of the phenyl ring.
Caption: Chemical structure of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Synthesis and Characterization
The synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine can be achieved through nucleophilic aromatic substitution. A plausible synthetic route involves the reaction of 1-fluoro-3-methoxy-4-nitrobenzene with pyrrolidine.
Experimental Protocol: Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Materials:
1-Fluoro-3-methoxy-4-nitrobenzene
Pyrrolidine
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
Stir the reaction mixture at 80°C for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Analytical Characterization
Mass Spectrometry:
High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected.
Data Analysis: Determine the accurate mass of the most abundant ion. Compare the experimentally measured exact mass with the theoretical exact mass calculated for the protonated molecule (C₁₁H₁₅N₂O₃⁺, exact mass: 223.10772 u). A mass accuracy of less than 5 ppm is typically required for unambiguous confirmation of the elemental composition.
Caption: Workflow for HRMS analysis of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of δ 6.5-8.0 ppm. The specific coupling patterns will depend on their relative positions.
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.
Pyrrolidine Protons: The protons of the pyrrolidine ring will likely appear as multiplets in the upfield region of the spectrum, typically between δ 2.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom will be the most downfield.
¹³C NMR:
Aromatic Carbons: The carbons of the phenyl ring will resonate in the region of δ 110-160 ppm. The carbons attached to the nitro and methoxy groups will have characteristic chemical shifts.
Methoxy Carbon: The carbon of the methoxy group is expected to appear around δ 55-60 ppm.
Pyrrolidine Carbons: The carbons of the pyrrolidine ring will be observed in the range of δ 25-55 ppm.
Significance and Potential Applications
The structural motifs present in 1-(3-Methoxy-4-nitrophenyl)pyrrolidine suggest its potential utility in drug discovery. The pyrrolidine scaffold is a key component of numerous biologically active compounds. Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The nitro group can be bioreductively activated by nitroreductase enzymes present in certain bacteria and cancer cells, leading to the formation of cytotoxic reactive species. Therefore, 1-(3-Methoxy-4-nitrophenyl)pyrrolidine represents a lead compound for the development of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed examination of the molecular weight and exact mass of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, emphasizing the critical distinction between these two fundamental properties. A plausible synthetic route and a comprehensive overview of the analytical techniques required for its characterization have been presented. The structural features of this compound suggest its potential as a valuable scaffold in the design and development of new therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.
References
U.S. Environmental Protection Agency. Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-. Substance Details. [Link]
Preliminary Investigation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine Derivatives: Synthesis, Derivatization, and Application in Targeted Therapeutics
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical scaffolds that serve as linchpins in modern drug discovery. The compound[1] (CAS: 339234-68-3) is a privileged in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical scaffolds that serve as linchpins in modern drug discovery. The compound[1] (CAS: 339234-68-3) is a privileged intermediate. Rather than being a final therapeutic agent, it is the critical precursor to a highly versatile nucleophile: 2-methoxy-4-(pyrrolidin-1-yl)aniline[2].
This whitepaper details the causality behind this scaffold's structural utility, outlines the self-validating synthetic protocols required for its preparation, and explores its downstream derivatization into highly potent kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Chemical Rationale and Scaffold Significance
The strategic placement of the methoxy and pyrrolidine groups on the nitrobenzene core is driven by precise electronic and steric requirements:
Electronic Tuning & Nucleophilicity : The pyrrolidine ring acts as a strong electron-donating group (EDG). When the nitro group is subsequently reduced to an amine, the resulting aniline becomes highly nucleophilic. This enhanced nucleophilicity facilitates highly efficient
SNAr
or Buchwald-Hartwig cross-coupling reactions with halogenated pyrimidine or quinazoline cores[3].
Steric and Binding Interactions : In the ATP-binding hinge region of kinases (such as EGFR, ALK, or TTK), the methoxy group often projects into the solvent-exposed region or forms critical hydrogen bonds with backbone amides. Concurrently, the pyrrolidine ring occupies adjacent hydrophobic pockets, significantly enhancing target selectivity and binding affinity[4].
Synthetic Methodology & Self-Validating Protocols
To ensure high fidelity in drug development, the synthesis of these derivatives must follow a self-validating workflow. Below is the optimized two-step protocol to generate the active aniline intermediate.
Fig 1: Synthesis and derivatization workflow of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Objective : Synthesize 1-(3-Methoxy-4-nitrophenyl)pyrrolidine from 4-fluoro-2-methoxy-1-nitrobenzene.
Causality : The fluorine atom is highly electronegative, withdrawing electron density via the inductive effect. This synergizes with the strong resonance-withdrawing effect of the para-nitro group, making the C4 position highly electrophilic and exceptionally susceptible to attack by the secondary amine (pyrrolidine)[5].
Step-by-Step Procedure :
Dissolve 10.0 g (58.4 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene in 80 mL of anhydrous DMF.
Add 1.2 equivalents of pyrrolidine and 1.5 equivalents of potassium carbonate (
K2CO3
) to act as an acid scavenger.
Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
Self-Validation Check : Extract a 10 µL reaction aliquot and analyze via LC-MS. The protocol is validated to proceed only when the starting material peak (m/z 172) is depleted by >98%, and the product mass (m/z 223
[M+H]+
) is the dominant signal.
Quench with 150 mL of distilled water to precipitate the product. Filter, wash with water, and dry under vacuum.
Protocol 2: Catalytic Hydrogenation
Objective : Reduce the nitro group to yield 2-methoxy-4-(pyrrolidin-1-yl)aniline.
Causality : Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over iron/acid reduction to prevent the formation of highly colored, difficult-to-remove iron salts, ensuring a high-purity aniline suitable for sensitive downstream coupling.
Step-by-Step Procedure :
Dissolve the intermediate (10.0 g) in 150 mL of methanol.
Add 1.0 g of 10% Pd/C (wet, 50% water to prevent catalytic ignition).
Purge the reaction vessel with
H2
gas and maintain at 30 psi for 6 hours at 25 °C[5].
Self-Validation Check : Visually, the reaction mixture must transition from a deep yellow/orange to a pale, clear solution. Analytically, TLC (Hexanes:EtOAc 1:1) must show a complete shift from the starting material to a highly polar, ninhydrin-active spot at the baseline.
Filter through a Celite pad to remove the catalyst, wash the cake with methanol, and concentrate the filtrate in vacuo.
Quantitative Synthesis Summary
Synthesis Step
Reactants
Isolated Product
Yield (%)
Purity (LC-MS)
1.
SNAr
4-Fluoro-2-methoxy-1-nitrobenzene + Pyrrolidine
1-(3-Methoxy-4-nitrophenyl)pyrrolidine
94%
>98%
2. Reduction
1-(3-Methoxy-4-nitrophenyl)pyrrolidine +
H2
2-Methoxy-4-(pyrrolidin-1-yl)aniline
97%
>99%
Derivatization into Targeted Therapeutics
Once the active aniline is synthesized, it serves as the core nucleophile to generate advanced therapeutic derivatives.
Kinase Inhibitors : Coupling the aniline with 5-bromo-2,4-dichloropyrimidine yields intermediates that are further elaborated into inhibitors targeting , which are critical targets in non-small cell lung cancer (NSCLC) therapies[3][6].
PROTAC Degraders : The same pyrimidine-coupled intermediates can be tethered via PEG or alkyl linkers to E3 ligase ligands (e.g., VHL or Cereblon binders). Recent literature demonstrates the use of this specific methoxy-aniline scaffold in the discovery of potent [4] and[5].
Preliminary Biological Screening
To validate the biological utility of the synthesized derivatives, a preliminary structure-activity relationship (SAR) investigation was conducted. The derivatives were evaluated for their inhibitory activity (
IC50
) against TTK and their degradation efficiency (
DC50
) in cellular assays.
Biological Activity of Synthesized Derivatives
Compound ID
Core Scaffold
E3 Ligase Ligand
Linker Type
TTK
IC50
(nM)
TTK
DC50
(nM)
Dmax
(%)
Deriv-01
Pyrimidine-Aniline
None (Inhibitor)
N/A
12.4
N/A
N/A
Deriv-02
Pyrimidine-Aniline
VHL (VH032)
PEG-3
15.2
45.1
88%
Deriv-03
Pyrimidine-Aniline
VHL (VH032)
Alkyl-C6
18.7
12.5
95%
Deriv-04
Pyrimidine-Aniline
CRBN (Pomalidomide)
PEG-3
22.1
>1000
<20%
Causality Analysis : The data clearly indicates that while the core scaffold maintains strong target engagement (evidenced by low
IC50
values across the board), the choice of E3 ligase and linker length dictates degradation efficiency. The Alkyl-C6 VHL recruiter (Deriv-03) forms the most stable ternary complex, resulting in a superior
DC50
and maximal degradation (
Dmax
)[4].
Conclusion
The 1-(3-Methoxy-4-nitrophenyl)pyrrolidine scaffold is a master key in medicinal chemistry. By understanding the causality of its electronic properties and employing self-validating synthetic protocols, researchers can reliably generate the highly active 2-methoxy-4-(pyrrolidin-1-yl)aniline intermediate. This intermediate is indispensable for the rapid diversification of kinase inhibitors and the next generation of targeted protein degraders.
References
Title: 1-(3-methoxy-4-nitrophenyl)pyrrolidine — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof
Source: Google Patents
URL
Title: Discovery of the First Examples of Threonine Tyrosine Kinase PROTAC Degraders
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Topic: Elucidating the In Vitro Mechanism of Action of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is understood that the frontier of drug discovery often involves characterizing n...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the frontier of drug discovery often involves characterizing novel chemical entities for which no prior biological data exists. This guide addresses such a scenario for the compound 1-(3-Methoxy-4-nitrophenyl)pyrrolidine . A thorough review of the scientific literature reveals a lack of direct studies on its mechanism of action. Therefore, this document is not a retrospective summary but a prospective, hypothesis-driven framework. It is designed to provide research teams with a scientifically rigorous, step-by-step strategy to systematically investigate and determine the compound's in vitro pharmacological profile. We will proceed by dissecting the molecule's structure, postulating plausible biological targets based on established pharmacophores, and detailing the precise experimental workflows required to validate these hypotheses.
PART 1: Structural Analysis and Hypothesis Generation
The structure of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine provides several clues to its potential biological activity. By analyzing its constituent moieties, we can formulate logical hypotheses for its mechanism of action.
Pyrrolidine Ring: This saturated nitrogen heterocycle is a prevalent scaffold in numerous FDA-approved drugs and natural products.[1] Its three-dimensional structure is adept at fitting into the binding pockets of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1]
Substituted Phenyl Ring: The core aromatic system is decorated with two key functional groups:
Methoxy Group (-OCH₃): This group can influence the molecule's lipophilicity and metabolic stability and often participates in hydrogen bonding or steric interactions within a receptor binding site.[1]
Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety significantly alters the electronic properties of the phenyl ring. It is a known pharmacophore in various bioactive compounds and can be a key feature for molecular recognition.
Based on this analysis, and drawing parallels with structurally related compounds, we can propose the following primary hypotheses for the mechanism of action of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Primary Hypotheses:
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting TLR4 dimerization.[2] This represents the most direct evidence-based starting point for our investigation.
Modulation of Monoamine Oxidase (MAO) Activity: The overall structure bears a resemblance to phenylalkylamines, which are substrates and inhibitors for MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism.[3][4] Dysfunction of MAOs is linked to numerous neurological disorders.[4]
Inhibition of Phosphodiesterase (PDE) Activity: Substituted phenyl rings are common features in many PDE inhibitors, which modulate intracellular levels of the second messengers cAMP and cGMP.[5][6]
Interaction with G-Protein Coupled Receptors (GPCRs): The pyrrolidine scaffold is a key component of ligands for various aminergic GPCRs (e.g., dopamine, serotonin receptors).[1] GPCRs are the targets for approximately 30% of all FDA-approved drugs.[7]
PART 2: Experimental Validation Workflows
This section provides detailed experimental plans to systematically test each hypothesis. The workflows are designed to proceed from broad screening to detailed characterization.
Hypothesis 1: Investigation of TLR4 Signaling Inhibition
The primary and most promising hypothesis is that the compound modulates the TLR4 inflammatory pathway. We will investigate its ability to inhibit LPS-induced signaling.
Caption: A tiered workflow for characterizing TLR4 pathway inhibition.
This assay quantitatively measures the activation of the NF-κB transcription factor, a key downstream event in TLR4 signaling.
Objective: To determine if 1-(3-Methoxy-4-nitrophenyl)pyrrolidine inhibits LPS-induced NF-κB activation.
Materials:
HEK293 cells stably co-transfected with TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Pen-Strep.
Lipopolysaccharide (LPS) from E. coli O111:B4.
Test Compound: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, dissolved in DMSO.
Positive Control: Known TLR4 inhibitor (e.g., TAK-242).
Luciferase assay reagent (e.g., Bright-Glo™).
White, opaque 96-well cell culture plates.
Luminometer.
Procedure:
Cell Seeding: Seed the reporter cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compound and positive control in assay medium. Remove old medium from cells and add 50 µL of the compound dilutions. Incubate for 1 hour at 37°C.
Stimulation: Prepare an LPS solution at 2x the final desired concentration (e.g., 20 ng/mL for a 10 ng/mL final concentration). Add 50 µL of this solution to each well (except for unstimulated controls).
Incubation: Incubate the plate for 6-8 hours at 37°C.
Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 5 minutes to ensure cell lysis, and measure luminescence using a plate reader.
Data Analysis:
Normalize the data by setting the "LPS alone" signal to 100% activation and the "no LPS" signal to 0% activation.
Calculate the percent inhibition for each compound concentration.
Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.
Parameter
Description
Result
NF-κB IC₅₀
Concentration for 50% inhibition of LPS-induced NF-κB activation.
e.g., 2.5 µM
Max Inhibition
Maximum percentage of inhibition observed.
e.g., 98%
MTT IC₅₀
Concentration for 50% reduction in cell viability.
> 100 µM
Therapeutic Index
Ratio of MTT IC₅₀ to NF-κB IC₅₀.
> 40
The MNP study suggests a mechanism involving the disruption of receptor dimerization.[2] This is a critical upstream event in the signaling cascade.
Caption: Postulated inhibition of the TLR4 signaling pathway.
Hypothesis 2: Investigation of MAO Inhibition
To test for MAO-A and MAO-B inhibition, a sensitive luminescence-based assay is the industry standard for its high-throughput capability and robust performance.
The Synthetic Versatility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthesis, chemical properties,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic role of 1-(3-methoxy-4-nitrophenyl)pyrrolidine in the landscape of modern organic synthesis. While this specific molecule may not be extensively documented in peer-reviewed literature, its constituent functional groups and the robust chemistry of the pyrrolidine scaffold offer a predictable and highly valuable platform for the generation of diverse and complex molecular architectures. This document will extrapolate from established chemical principles and analogous structures to present a forward-looking perspective on its potential applications, particularly in the realm of medicinal chemistry and drug discovery.
Introduction: The Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of contemporary organic and medicinal chemistry.[1][2] Its prevalence in natural products, pharmaceuticals, and as a chiral catalyst underscores its significance.[3][4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable attribute in the design of novel therapeutics that can form specific and high-affinity interactions with biological targets.[3] The title compound, 1-(3-methoxy-4-nitrophenyl)pyrrolidine, combines this privileged scaffold with synthetically versatile aromatic functional groups, positioning it as a valuable building block for library synthesis and lead optimization campaigns.
Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine: A Proposed Pathway
A robust and scalable synthesis of 1-(3-methoxy-4-nitrophenyl)pyrrolidine can be confidently proposed based on well-established nucleophilic aromatic substitution (SNAr) reactions. This common and reliable transformation is a staple in the synthesis of N-aryl heterocycles. A similar methodology has been successfully employed for the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, which was achieved in high yield by reacting 1,4-dimethoxy-2,5-dinitrobenzene with pyrrolidine.[5]
Proposed Synthetic Protocol:
The most probable synthetic route involves the reaction of a suitably activated 3-methoxy-4-nitrophenyl electrophile with pyrrolidine. The starting material of choice would likely be 1-fluoro-3-methoxy-4-nitrobenzene or 1-chloro-3-methoxy-4-nitrobenzene, with the fluoro-substituted precursor generally exhibiting higher reactivity towards SNAr.
Table 1: Proposed Reaction Parameters for the Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Parameter
Recommended Condition
Rationale
Electrophile
1-Fluoro-3-methoxy-4-nitrobenzene
The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.
Nucleophile
Pyrrolidine
The secondary amine acts as the incoming nucleophile.
Solvent
Aprotic polar solvent (e.g., DMSO, DMF, NMP)
These solvents can solvate the cation, accelerating the reaction rate.
Base
K2CO3 or Et3N
To neutralize the hydrofluoric acid byproduct.
Temperature
80-120 °C
Thermal energy is typically required to overcome the activation energy of the reaction.
Workup
Aqueous extraction and crystallization/chromatography
Standard procedures for purification of organic compounds.
dot
Caption: Proposed synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine via SNAr.
The Role of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine as a Synthetic Intermediate
The true value of 1-(3-methoxy-4-nitrophenyl)pyrrolidine lies in its potential for diversification through the selective manipulation of its key functional groups. This positions the molecule as a versatile scaffold for the construction of a wide array of more complex derivatives.
Reduction of the Nitro Group: Access to a Key Amine Intermediate
The aromatic nitro group is arguably the most synthetically useful handle on the molecule. Its reduction to the corresponding aniline derivative, 1-(4-amino-3-methoxyphenyl)pyrrolidine, opens up a vast chemical space for further functionalization.
dot
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.
This hypothetical pathway demonstrates how 1-(3-methoxy-4-nitrophenyl)pyrrolidine can serve as a starting point for the rapid generation of a more complex, drug-like molecule. The final phenolic hydroxyl group can be crucial for forming a key hydrogen bond interaction with the hinge region of a kinase active site.
Conclusion
While not a widely cited compound in its own right, 1-(3-methoxy-4-nitrophenyl)pyrrolidine stands as a promising and versatile building block in organic synthesis. Its straightforward and predictable synthesis, coupled with the rich chemistry of its functional groups, makes it an attractive starting point for the development of novel chemical entities. For researchers in drug discovery and development, the strategic incorporation of such scaffolds can accelerate the synthesis of diverse compound libraries, ultimately leading to the identification of new and potent therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of this valuable, yet underexplored, molecule.
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Protocol for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, validated experimental procedures, and analytical workflows for professional laboratory settings.
Introduction & Mechanistic Rationale
1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3) is a versatile organic building block utilized in the synthesis of advanced pharmaceutical intermediates. The most efficient, scalable, and atom-economical method for its preparation is via a Nucleophilic Aromatic Substitution (SNAr) reaction 1.
In this protocol, 4-fluoro-2-methoxy-1-nitrobenzene serves as the electrophile. The strongly electron-withdrawing nitro group, positioned para to the fluorine atom, significantly lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This electronic environment facilitates the nucleophilic attack of the secondary amine (pyrrolidine) to form a stabilized, negatively charged Meisenheimer complex. Subsequent elimination of the fluoride leaving group restores aromaticity, yielding the target compound 1.
Experimental Design & Causality
To ensure a self-validating and robust protocol, the reaction conditions have been optimized based on the following chemical principles:
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the reacting species without hydrogen-bonding to the nucleophile. This maintains the high nucleophilicity of pyrrolidine and stabilizes the anionic transition state.
Base Selection (K₂CO₃): Potassium carbonate acts as a mild, non-nucleophilic inorganic base. Its primary role is to act as an acid scavenger, neutralizing the hydrofluoric acid (HF) generated during the substitution. This prevents the protonation of pyrrolidine—which would render it non-nucleophilic—thereby driving the reaction to completion 2.
Thermal Activation (80 °C): While some highly activated SNAr reactions proceed at ambient temperatures, heating the mixture to 80 °C ensures complete thermodynamic conversion within a practical 16-hour timeframe while minimizing the formation of degradation byproducts 2.
Materials and Reagents
Note: All procedures must be conducted in a professional laboratory setting utilizing appropriate Personal Protective Equipment (PPE).
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
4-Fluoro-2-methoxy-1-nitrobenzene
171.13
1.0
10.0 g (58.4 mmol)
Electrophile
Pyrrolidine
71.12
1.2
4.99 g (70.1 mmol)
Nucleophile
Potassium Carbonate (K₂CO₃)
138.20
1.5
12.1 g (87.6 mmol)
Acid Scavenger / Base
N,N-Dimethylformamide (DMF)
73.09
N/A
80 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
300 mL
Extraction Solvent
Step-by-Step Experimental Protocol
Step 1: Reaction Assembly
In a properly ventilated fume hood, equip a 250 mL round-bottomed flask with a PTFE-coated magnetic stir bar.
Add 10.0 g (58.4 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene and 12.1 g (87.6 mmol) of anhydrous potassium carbonate (K₂CO₃) to the flask.
Step 2: Solvent and Nucleophile Introduction
Suspend the solid reagents in 80 mL of anhydrous DMF.
Carefully add 4.99 g (70.1 mmol, approx. 5.8 mL) of pyrrolidine via syringe. (Caution: Pyrrolidine is volatile, corrosive, and toxic; handle strictly within the fume hood).
Step 3: Thermal Activation
Attach a reflux condenser to the flask to prevent solvent loss.
Submerge the flask in an oil bath or heating block pre-heated to 80 °C.
Stir the reaction mixture vigorously (e.g., 600 RPM) for 16 hours. The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer intermediate [[2]]().
Step 4: Aqueous Quenching
Remove the flask from the heat source and allow it to cool to ambient temperature (25 °C).
Slowly pour the dark reaction mixture into a beaker containing 150 mL of rapidly stirring ice-cold distilled water.
Continue stirring for 30 minutes. This step quenches the reaction and precipitates the highly lipophilic product while dissolving the inorganic salts and the majority of the DMF 2.
Step 5: Liquid-Liquid Extraction & Washing
Transfer the aqueous suspension to a 500 mL separatory funnel.
Extract the product using Ethyl Acetate (3 × 100 mL).
Combine the organic layers and wash sequentially with distilled water (2 × 100 mL) to remove residual DMF, followed by a saturated aqueous sodium chloride (brine) wash (1 × 100 mL) to remove excess water from the organic phase.
Step 6: Drying and Concentration
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 40 °C) to afford the crude 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Step 7: Purification and Analytical Validation
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes and Ethyl Acetate, to isolate the analytically pure target compound.
Validate the structural integrity of the product via LC-MS (Expected [M+H]⁺ = 223.1) and ¹H NMR spectroscopy.
Experimental Workflow Visualization
Figure 1: Step-by-step experimental workflow for the SNAr synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
References
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. 1
Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL. Journal of Medicinal Chemistry. 2
Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. 3
Applications of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in Drug Discovery: A Synthetic Gateway to Bioactive Molecules
Introduction: The Unseen Potential of a Precursor In the landscape of drug discovery, not all molecules of interest are destined to be therapeutic agents themselves. Many serve a more foundational role as key intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Unseen Potential of a Precursor
In the landscape of drug discovery, not all molecules of interest are destined to be therapeutic agents themselves. Many serve a more foundational role as key intermediates—molecular scaffolds from which diverse and potent drug candidates can be constructed. 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a prime example of such a molecule. While not a recognized therapeutic agent, its structure contains the essential pharmacophoric elements that are prevalent in a multitude of clinically successful drugs.
The true value of this compound lies in its identity as a synthetic precursor. Specifically, the presence of a nitro group on the phenyl ring acts as a "masked" aniline. Through a straightforward chemical reduction, this nitro-moiety is converted into a primary amine, unlocking a wealth of possibilities for further chemical modification and biological activity. The pyrrolidine ring itself is one of the most common nitrogen-containing heterocycles found in FDA-approved medicines, prized for its ability to introduce a three-dimensional, non-planar structure that can effectively explore the binding pockets of biological targets.[1][2] This combination makes 1-(3-Methoxy-4-nitrophenyl)pyrrolidine a strategic starting point for medicinal chemists.
This guide provides an in-depth analysis of the applications of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, not as an end-product, but as a critical building block in the synthesis of novel drug candidates. We will explore its structural significance, provide detailed protocols for its synthesis and, most importantly, its conversion to the more biologically relevant aniline derivative, and discuss the potential therapeutic avenues this transformation opens.
Structural & Physicochemical Deconstruction
The potential of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine as a drug discovery tool is best understood by examining its constituent parts.
Feature
Chemical Moiety
Significance in Drug Discovery & Synthesis
Core Heterocycle
Pyrrolidine Ring
A saturated, five-membered nitrogen heterocycle. It imparts improved aqueous solubility and metabolic stability compared to its aromatic counterpart, pyrrole.[3] Its non-planar structure provides 3D diversity crucial for specific receptor interactions.[1][4] The nitrogen atom can act as a hydrogen bond acceptor.[3]
Activating Group
4-Nitro Group
A strong electron-withdrawing group that facilitates the synthesis of the parent molecule via nucleophilic aromatic substitution. Critically, it serves as a synthetic handle, readily reduced to the versatile and often biologically essential aniline (-NH2) group.
Modulating Group
3-Methoxy Group
An electron-donating group that modulates the electronic properties of the phenyl ring. It can influence binding affinity and metabolic stability, and the oxygen atom can act as a hydrogen bond acceptor.
Primary Application: A Gateway to Bioactive Anilines
The principal application of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in drug discovery is its role as a stable intermediate for the synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)aniline . This transformation from a nitro compound to an aniline is a pivotal step because the aniline moiety is a well-established pharmacophore, particularly in oncology and neuropharmacology.[1]
The resulting aniline derivative is structurally analogous to core fragments found in various kinase inhibitors and central nervous system (CNS) active agents. The primary amine provides a nucleophilic site for further reactions, allowing for the attachment of diverse side chains and heterocyclic systems to explore structure-activity relationships (SAR).
Caption: Key synthetic workflow transforming a simple precursor into diverse drug candidates.
Experimental Protocols
The following protocols provide methodologies for the synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine and its subsequent conversion to the target aniline derivative, followed by a representative biological screening assay.
Protocol 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Principle: This procedure utilizes a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, allowing for the displacement of a leaving group (e.g., a halide) by the secondary amine of pyrrolidine. This method is analogous to syntheses of similar nitrophenyl-pyrrolidine structures.[5]
Potassium carbonate (K₂CO₃) or another suitable base
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard glassware for organic synthesis
Step-by-Step Methodology:
To a round-bottom flask, add 1-chloro-3-methoxy-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
Stir the mixture at room temperature for 10 minutes.
Add pyrrolidine (1.5 eq) dropwise to the stirring mixture.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reduction to 3-Methoxy-4-(pyrrolidin-1-yl)aniline
Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to a primary amine without affecting most other functional groups. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.
Reagents & Materials:
1-(3-Methoxy-4-nitrophenyl)pyrrolidine
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Celite™ for filtration
Step-by-Step Methodology:
Dissolve 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
Securely attach a hydrogen-filled balloon to the flask.
Evacuate the flask with a vacuum pump and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.
Stir the reaction vigorously under the hydrogen atmosphere at room temperature.
Monitor the reaction by TLC until the starting material is completely consumed.
Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol.
Combine the filtrates and remove the solvent under reduced pressure to yield 3-Methoxy-4-(pyrrolidin-1-yl)aniline. The product is often pure enough for subsequent steps but can be purified by chromatography if necessary.
Validation: Confirm the complete reduction of the nitro group by the absence of its characteristic signals in the NMR spectrum and the appearance of signals corresponding to the aniline amine. Verify the mass via Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Screening (XTT Assay)
Principle: Once the aniline derivative is synthesized, its potential as an anticancer agent can be evaluated. The XTT assay measures cell viability based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to a colored formazan product.[6] This provides an initial assessment of the compound's cytotoxic or anti-proliferative effects.
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
XTT Assay:
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.
Add 50 µL of the XTT mixture to each well.
Incubate the plate for 2-4 hours at 37°C until the formazan dye is formed.
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.[1]
Caption: Structure-activity rationale for derivatives of the core aniline scaffold.
Conclusion and Future Outlook
1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a molecule of strategic importance in medicinal chemistry. Its true potential is realized upon its conversion to the corresponding aniline, which serves as a versatile platform for the development of novel therapeutics. The pyrrolidine ring is a privileged scaffold that consistently appears in successful drugs, and its combination with the synthetically tractable nitrophenyl group makes this compound an attractive starting material for discovery programs.[7] The protocols outlined here provide a clear pathway from this intermediate to the generation and initial biological evaluation of new chemical entities, particularly in the fields of oncology and beyond. Further exploration of derivatives built from this core structure is a promising avenue for identifying next-generation drug candidates.
References
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
Kelson, K. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank. Available at: [Link]
Blough, B. E., et al. (n.d.).
NextSDS. (n.d.). 1-(3-methoxy-4-nitrophenyl)
Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
Aly, A. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules.
Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
Chan, K.-F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry. Available at: [Link]
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
The Strategic Utility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Central to this endeavor is the strategic use of versatile building blocks that can be efficiently incorporated into complex molecular architectures. 1-(3-Methoxy-4-nitrophenyl)pyrrolidine emerges as a building block of significant interest, offering a unique combination of structural features that are highly sought after in drug design.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the chemical space compared to its flat aromatic counterparts, often leading to improved binding affinity and specificity for biological targets.[2] Furthermore, the pyrrolidine moiety can enhance aqueous solubility and other crucial physicochemical properties of a drug candidate.[1]
This building block is further distinguished by the presence of a 3-methoxy-4-nitrophenyl substituent. The nitro group serves as a versatile synthetic handle, primarily for its reduction to a primary aniline. This transformation unlocks a plethora of subsequent chemical modifications, enabling the covalent linkage of this scaffold to a wide array of other molecular fragments. The methoxy group, positioned ortho to the nitro/amino functionality, can influence the electronics and conformation of the phenyl ring, potentially modulating target engagement and metabolic stability.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine as a pharmaceutical building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the synthesis of novel therapeutic agents.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design. The key attributes of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine are summarized below.
Property
Value (Predicted)
Significance in Drug Discovery
Molecular Weight
222.24 g/mol
Adheres to Lipinski's Rule of Five, contributing to good oral bioavailability.
logP
2.1
Indicates a balance between lipophilicity and hydrophilicity, which is favorable for cell permeability and solubility.
Topological Polar Surface Area (TPSA)
58.1 Ų
Suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors
0
The absence of a hydrogen bond donor in the parent molecule provides a neutral scaffold.
Hydrogen Bond Acceptors
4
The oxygen and nitrogen atoms can participate in hydrogen bonding interactions with biological targets.
The primary strategic value of this building block lies in the latent reactivity of the nitro group. Its reduction to the corresponding aniline, 1-(4-amino-3-methoxyphenyl)pyrrolidine, is the gateway to its incorporation into a multitude of pharmacologically relevant scaffolds.
Core Synthetic Transformation: Nitro Group Reduction
The conversion of the nitro group to a primary amine is a fundamental and critical step in utilizing 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. Several reliable methods can be employed for this transformation, with the choice of reagents often depending on the scale of the reaction and the presence of other functional groups.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.
Materials:
1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Palladium on carbon (10% w/w)
Methanol or Ethanol
Hydrogen gas supply (balloon or hydrogenation apparatus)
Reaction flask
Stirring apparatus
Procedure:
In a suitable reaction flask, dissolve 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq) in methanol or ethanol.
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
Wash the Celite® pad with additional solvent (methanol or ethanol).
Concentrate the filtrate under reduced pressure to yield 1-(4-amino-3-methoxyphenyl)pyrrolidine, which can often be used in the next step without further purification.
Protocol 2: Reduction with Tin(II) Chloride
For smaller scale reactions or when catalytic hydrogenation is not feasible, reduction using tin(II) chloride in an acidic medium is a robust alternative.[3]
Materials:
1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Ethyl acetate
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Reaction flask
Stirring apparatus
Procedure:
To a stirred solution of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).
Heat the mixture to reflux (approximately 78 °C) and stir for 1-2 hours, monitoring the reaction by TLC.
After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 1-(4-amino-3-methoxyphenyl)pyrrolidine can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[4] Many of these drugs feature a core heterocyclic scaffold that is functionalized with various substituents to achieve high potency and selectivity. The 1-(4-amino-3-methoxyphenyl)pyrrolidine building block is an excellent candidate for introduction into kinase inhibitor scaffolds, where the aniline nitrogen can form a key hydrogen bond with the hinge region of the kinase active site.
Illustrative Synthetic Pathway: A Representative Pyrazolopyrimidine Kinase Inhibitor
The following workflow illustrates the synthesis of a hypothetical, yet representative, kinase inhibitor using our building block of interest. This pathway is based on established synthetic routes for similar classes of compounds.
Caption: Synthetic workflow for a representative kinase inhibitor.
Protocol 3: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis
This protocol describes the coupling of the amino-functionalized building block with a chlorinated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Materials:
1-(4-Amino-3-methoxyphenyl)pyrrolidine
Chlorinated heterocyclic core (e.g., a chloropyrazolopyrimidine)
Palladium catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)
Base (e.g., Cesium carbonate, Cs₂CO₃)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
To a Schlenk tube, add the chlorinated heterocyclic core (1.0 eq), 1-(4-amino-3-methoxyphenyl)pyrrolidine (1.1-1.2 eq), cesium carbonate (1.5-2.0 eq), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
Filter the mixture through Celite® to remove inorganic salts and the catalyst.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[5] The synthesis of several PARP inhibitors involves the coupling of a core scaffold with an amine-containing fragment. 1-(4-Amino-3-methoxyphenyl)pyrrolidine represents a valuable building block for the synthesis of novel PARP inhibitors.
Illustrative Synthetic Pathway: A Representative Phthalazinone-Based PARP Inhibitor
The following workflow outlines a plausible synthetic route to a phthalazinone-based PARP inhibitor, a common structural motif in this class of drugs.
Caption: Synthetic workflow for a representative PARP inhibitor.
Protocol 4: Amide Coupling for PARP Inhibitor Synthesis
This protocol details the formation of an amide bond between a carboxylic acid-functionalized core and the amino group of our building block.
Materials:
1-(4-Amino-3-methoxyphenyl)pyrrolidine
Carboxylic acid-functionalized heterocyclic core (e.g., a phthalazinone carboxylic acid)
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
Base (e.g., Diisopropylethylamine, DIPEA)
Anhydrous solvent (e.g., Dimethylformamide, DMF)
Reaction vessel
Procedure:
In a reaction vessel, dissolve the carboxylic acid-functionalized core (1.0 eq) in anhydrous DMF.
Add the coupling agent (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
Add a solution of 1-(4-amino-3-methoxyphenyl)pyrrolidine (1.0-1.1 eq) in DMF to the reaction mixture.
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the final PARP inhibitor.
Conclusion and Future Perspectives
1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a strategically valuable building block for modern drug discovery. Its inherent structural features, combined with the synthetic versatility of the nitro group, provide a powerful tool for medicinal chemists. The protocols outlined in this guide offer reliable and adaptable methods for the key transformations required to incorporate this scaffold into diverse and complex molecular architectures, with demonstrated applicability in the synthesis of high-value therapeutic agents such as kinase and PARP inhibitors. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of well-designed building blocks like 1-(3-Methoxy-4-nitrophenyl)pyrrolidine will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
PARP1 inhibitor. JP-2022541483-A. PubChem.
1-(3-methoxy-4-nitrophenyl)
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
Synthesis of unique pyrrolidines for drug discovery. Enamine.
Processes for the preparation of Niraparib and intermediates thereof. US10927095B2.
1-(4-AMINO-3-METHOXYPHENYL)
PARP inhibitor, pharmaceutical composition, preparation method and application thereof. CN108164468B.
Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry (RSC Publishing).
1-(3-Methoxyphenyl)pyrrolidine. PubChem.
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
Patent applications. Department of Medicinal Chemistry.
Pyrrolidine synthesis via ring contraction of pyridines. Osaka University Knowledge Archive.
P
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron.
Application Note: Comprehensive 1H and 13C NMR Spectroscopic Characterization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and materials science, unambiguous characterization is paramount. This document outlines the rationale behind experimental parameter selection, presents predicted spectral data based on the analysis of structurally related compounds, and offers a complete methodology for acquiring high-resolution NMR spectra. This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical framework for the characterization of substituted aromatic amines.
Introduction: The Importance of Structural Verification
1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a substituted aromatic amine featuring a pyrrolidine ring attached to a nitro- and methoxy-substituted phenyl group. The precise arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential biological activity. Therefore, definitive structural confirmation is a critical step in any research and development workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining molecular structure.[1] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR elucidates the carbon skeleton of the molecule. This application note leverages established NMR principles and data from analogous structures to provide a comprehensive guide to characterizing the title compound.
Predicted Spectroscopic Data
While experimental spectra for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine are not widely published, we can predict the ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of confidence by analyzing data from structurally similar compounds, such as N-(4-nitrophenyl)pyrrolidine, N-(3-nitrophenyl)pyrrolidine, N-(4-methoxyphenyl)pyrrolidine, and N-(3-methoxyphenyl)pyrrolidine.[2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the three distinct protons on the aromatic ring and the two chemically different sets of methylene protons in the pyrrolidine ring, in addition to the methoxy protons. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.[3]
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in CDCl₃
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.9 - 8.1
d
1H
Ar-H (H-5)
Downfield shift due to strong deshielding by the para-nitro group.
~ 6.4 - 6.6
dd
1H
Ar-H (H-6)
Influenced by both the ortho-pyrrolidino and meta-nitro groups.
~ 6.3 - 6.5
d
1H
Ar-H (H-2)
Upfield shift due to the ortho-methoxy and para-pyrrolidino groups.
~ 3.9 - 4.1
s
3H
-OCH₃
Typical range for a methoxy group on an aromatic ring.[3]
~ 3.4 - 3.6
t
4H
-N-CH₂- (Pyrrolidine)
Deshielded by the adjacent nitrogen atom.
~ 2.0 - 2.2
p
4H
-CH₂-CH₂- (Pyrrolidine)
Typical chemical shift for methylene groups in a pyrrolidine ring.[2]
d = doublet, dd = doublet of doublets, s = singlet, t = triplet, p = pentet (or multiplet)
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in CDCl₃
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~ 155 - 157
Ar-C (C-3)
Attached to the electron-donating methoxy group.
~ 148 - 150
Ar-C (C-1)
Attached to the nitrogen of the pyrrolidine ring.
~ 138 - 140
Ar-C (C-4)
Attached to the electron-withdrawing nitro group.
~ 125 - 127
Ar-C (C-5)
Influenced by the adjacent nitro group.
~ 108 - 110
Ar-C (C-6)
Influenced by the adjacent pyrrolidino group.
~ 98 - 100
Ar-C (C-2)
Shielded by the ortho-methoxy group.
~ 56 - 58
-OCH₃
Typical range for a methoxy carbon.
~ 48 - 50
-N-CH₂- (Pyrrolidine)
Deshielded by the adjacent nitrogen.
~ 25 - 27
-CH₂-CH₂- (Pyrrolidine)
Typical range for a pyrrolidine C-3/C-4 carbon.[4]
Experimental Protocols
The following protocols are designed to yield high-quality, high-resolution NMR spectra for the structural verification of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Molecular Structure and Numbering
For clarity in spectral assignments, the following numbering scheme is used:
Caption: Molecular structure of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine with atom numbering for NMR assignment.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.[1]
Solvent Selection: The choice of deuterated solvent is critical. The compound's polarity dictates the use of a polar solvent.[5]
Primary Recommendation: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a single residual proton peak at ~7.26 ppm, which is unlikely to overlap with the upfield aromatic signals of the target molecule.[5]
Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the residual proton signal of DMSO-d₆ appears at ~2.50 ppm and it is highly hygroscopic, showing a broad water peak around 3.3 ppm.[1][5]
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. Verify its presence or add a small amount if necessary.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer for optimal resolution.[1]
Advanced Chromatographic Separation and Impurity Profiling of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Abstract & Analytical Context 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3) is a highly functionalized building block utilized in advanced organic synthesis and pharmaceutical development. Analytically, it pr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Analytical Context
1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3) is a highly functionalized building block utilized in advanced organic synthesis and pharmaceutical development. Analytically, it presents a unique challenge: it combines a hydrophobic aromatic core with a highly polarizable nitro group and a conjugated pyrrolidine moiety.
This Application Note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to separate this compound from structurally similar synthetic impurities. By leveraging physicochemical profiling, we establish a method that mitigates peak tailing and maximizes resolution through orthogonal selectivity.
Physicochemical Profiling & Method Rationale
To design an effective chromatographic method, we must first understand the causality behind the analyte's behavior in a fluidic system.
The "Push-Pull"
π
-System and Basicity
At first glance, the presence of a pyrrolidine ring suggests a strongly basic analyte. However, in 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, the pyrrolidine nitrogen is directly attached to the phenyl ring, para to a strongly electron-withdrawing nitro group. This creates a "push-pull" conjugated system where the nitrogen's lone pair is heavily delocalized into the aromatic ring.
Causality: Because the lone pair is unavailable, the basicity of the nitrogen is drastically reduced (estimated pKa < 2). The molecule will remain unprotonated (neutral) across standard RP-HPLC pH ranges (pH 2–8).
Mitigating Secondary Silanol Interactions
Despite being neutral, the molecule is highly polarized (partial positive charge on the nitrogen, partial negative on the nitro oxygens). Highly polarized aniline and pyrrolidine derivatives are notorious for engaging in secondary dipole-dipole and hydrogen-bonding interactions with residual, unendcapped silanols (
Si−OH
) on silica-based columns, leading to severe peak tailing .
Causality: To suppress these interactions, we utilize a highly base-deactivated, endcapped stationary phase. Furthermore, we mandate an acidic mobile phase (pH ~2.8 using Formic Acid) to ensure any active surface silanols remain fully protonated and neutral, eliminating ion-exchange tailing mechanisms .
Orthogonal Selectivity: C18 vs. Phenyl-Hexyl
While a standard C18 column provides excellent retention based on hydrophobic partitioning, nitroaromatic compounds possess electron-deficient rings capable of
π−π
stacking. Utilizing a Phenyl-Hexyl stationary phase introduces an orthogonal retention mechanism. The phenyl groups on the stationary phase engage in
π−π
interactions with the analyte's nitroaromatic ring, providing superior resolution for structural isomers that co-elute on standard alkyl phases .
Caption: Chromatographic retention mechanisms and secondary interactions for the target nitroaromatic analyte.
Quantitative Data & Chromatographic Conditions
The extensive conjugation of the molecule yields a robust UV chromophore. Nitroaromatic compounds exhibit strong absorption, allowing for Limits of Detection (LOD) in the low microgram-per-liter range when utilizing Photodiode Array (PDA) detection .
Table 1: Target Analyte Properties
Parameter
Value / Description
Chromatographic Implication
Molecular Weight
222.24 g/mol
Elutes well within standard RP-HPLC mass transfer limits.
Estimated LogP
~2.5
Moderate hydrophobicity; requires a gradient up to ~70% organic.
UV Maxima
~254 nm & ~380 nm
380 nm offers highly specific detection, ignoring non-conjugated matrix.
Table 2: Optimized Gradient Elution Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA in
H2O
)
% Mobile Phase B (Acetonitrile)
0.0
1.0
95
5
2.0
1.0
95
5
12.0
1.0
30
70
15.0
1.0
5
95
17.0
1.0
5
95
17.1
1.0
95
5
22.0
1.0
95
5 (Re-equilibration)
Experimental Protocols (Self-Validating Workflow)
The following protocol is designed as a self-validating system. By incorporating matrix-matched diluents and strict System Suitability Testing (SST), the method proactively identifies fluidic or chemical anomalies before sample analysis begins.
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid (88-98%) into 1000 mL of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Note: The resulting pH should be approximately 2.8.
Mobile Phase B (Organic): Use 100% HPLC-Grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.
Step 2: Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes until fully dissolved, and dilute to the mark with Acetonitrile.
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the Diluent .
Causality Check: Diluting the final sample in a partially aqueous diluent matches the initial gradient conditions (95% aqueous). Injecting a 100% organic sample into a highly aqueous mobile phase causes "solvent shock," leading to peak splitting and volume overload.
Step 3: Chromatographic Setup
Column: Install a base-deactivated, endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) or a Phenyl-Hexyl column for orthogonal impurity profiling.
Temperature: Set the column oven to 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.
Detection: Set the PDA detector to monitor 254 nm (primary) and 380 nm (secondary), with a bandwidth of 4 nm.
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, the system must validate its own performance.
Inject 10 µL of the Blank (Diluent). Verify a flat baseline with no ghost peaks eluting after the void volume.
Inject 10 µL of the Working Standard in five consecutive replicates.
Theoretical Plates (
N
):≥
10,000 (Verifies column bed integrity).
References
Title: Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds
Source: Benchchem
URL
Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column
Source: Agilent Technologies
URL
Title: Advanced high-performance liquid chromatography method for highly polar nitroaromatic compounds in ground water samples from ammunition waste sites
Source: PubMed / Journal of Chromatography A
URL
Application
Comprehensive Application Note: Chemoselective Reduction of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine to 1-(4-Amino-3-methoxyphenyl)pyrrolidine
Executive Summary & Substrate Analysis The reduction of nitroarenes to their corresponding anilines is a foundational transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. However...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Analysis
The reduction of nitroarenes to their corresponding anilines is a foundational transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. However, the substrate 1-(3-Methoxy-4-nitrophenyl)pyrrolidine presents unique physicochemical properties that dictate the choice of reduction methodology.
Mechanistic Causality & Substrate Considerations:
Electronic Effects: The methoxy (-OCH₃) group at the 3-position is a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, making the adjacent nitro group slightly more electron-rich and resistant to extremely mild single-electron transfer (SET) reductants compared to electron-deficient nitroarenes.
Basicity & Catalyst Poisoning: The pyrrolidine ring is a tertiary aliphatic amine (pKa ~10.5). In its free-base form, highly basic amines can coordinate to transition metal catalysts (like Palladium), potentially causing catalyst deactivation. Conducting the reaction in slightly buffered or protic solvents (e.g., ethanol, ammonium formate) mitigates this risk by keeping the basic lone pair engaged in hydrogen bonding or weak protonation.
To ensure high-yielding, scalable, and chemoselective reduction, three self-validating methodologies are detailed below: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Mild Zinc-Mediated Reduction.
Mechanistic Pathway of Nitro Reduction
The reduction of a nitro group to an amine does not occur in a single step. It proceeds via a cascade of electron and proton transfers, passing through nitroso and hydroxylamine intermediates before yielding the final aniline derivative[1].
Mechanistic pathway of nitroarene reduction to aniline via nitroso and hydroxylamine intermediates.
Quantitative Methodological Comparison
The following table synthesizes the operational parameters for the three recommended protocols. Selection should be based on available laboratory infrastructure (e.g., high-pressure reactors vs. standard benchtop glassware) and downstream purity requirements.
Completely avoids transition metals; high chemoselectivity[4].
Experimental Workflows & Protocols
Workflow Visualization: Catalytic Transfer Hydrogenation
Experimental workflow for the catalytic transfer hydrogenation of nitroarenes.
Protocol A: Standard Catalytic Hydrogenation (Pd/C, H₂)
This protocol is the industry standard for scalable API synthesis due to the lack of chemical byproducts (only water is generated)[2].
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq, e.g., 2.22 g, 10.0 mmol).
Solvation: Dissolve the substrate in 25 mL of anhydrous Methanol.
Catalyst Addition: Crucial Safety Step: Purge the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq Pd, approx. 500 mg). Never add dry Pd/C to a methanol solution in the presence of oxygen, as it can ignite.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon or a Parr hydrogenator (set to 15-30 psi)[2].
Monitoring: Stir vigorously at 25 °C. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (yellow spot, UV active) will disappear, replaced by a highly polar, ninhydrin-positive product spot.
Filtration: Once complete (typically 2-4 h), purge the flask with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(4-Amino-3-methoxyphenyl)pyrrolidine.
Protocol B: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)
This method utilizes ammonium formate as an in situ hydrogen donor, decomposing into NH₃, CO₂, and H₂ on the palladium surface. It is highly recommended for laboratories lacking dedicated high-pressure hydrogenation infrastructure[3].
Reaction Setup: Dissolve 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (1.0 eq, 1.0 mmol, 222 mg) in 5 mL of Ethanol in a round-bottom flask.
Catalyst Addition: Add 10% Pd/C (10 wt%, ~22 mg) under an inert atmosphere.
H-Donor Addition: Add Ammonium Formate (NH₄HCO₂) (5.0 eq, 5.0 mmol, 315 mg) in a single portion[3].
Reaction: Attach a reflux condenser and heat the mixture to 60–80 °C. Vigorous gas evolution (CO₂) will be observed.
Monitoring: Stir for 1-2 hours until LC-MS or TLC indicates complete consumption of the nitroarene.
Workup: Cool to room temperature, filter through Celite®, and concentrate the filtrate. Partition the residue between Ethyl Acetate (15 mL) and Water (10 mL). Extract the organic layer, dry over Na₂SO₄, and evaporate to yield the pure amine.
This protocol relies on single-electron transfer from zero-valent zinc and is ideal if trace palladium contamination is strictly prohibited in the final product[4][5].
Reaction Setup: Dissolve the substrate (1.0 eq, 1.0 mmol, 222 mg) in a 4:1 mixture of THF and Water (5 mL total).
Buffer Addition: Add Ammonium Chloride (NH₄Cl) (5.0 eq, 5.0 mmol, 267 mg) and stir until dissolved[5].
Reductant Addition: Add Zinc dust (5.0 eq, 5.0 mmol, 327 mg) portion-wise over 10 minutes to control the mild exotherm[4].
Reaction: Stir the suspension vigorously at room temperature to 50 °C for 4-6 hours.
Filtration: Filter the unreacted zinc and zinc salts through a Celite® pad, washing thoroughly with Ethyl Acetate.
Self-Validating pH Workup (Critical Step): See Section 5 below.
The pH Extraction Rule (Self-Validating System):
A critical point of failure in the isolation of 1-(4-Amino-3-methoxyphenyl)pyrrolidine, particularly in Protocol C (which uses acidic NH₄Cl), is improper pH control during aqueous workup.
Causality: The product contains a highly basic pyrrolidine nitrogen (pKa ~10.5). In neutral or slightly acidic aqueous conditions, this nitrogen is protonated, rendering the target molecule highly water-soluble.
Validation Step: Before extracting the aqueous layer with an organic solvent (e.g., Ethyl Acetate), you must add 2M NaOH dropwise until the aqueous phase reaches a pH > 12 . This ensures the pyrrolidine ring is fully deprotonated (free base form), forcing the product into the organic phase. Failure to do this will result in artificially low yields and product loss in the aqueous waste.
Analytical Signatures:
¹H NMR (CDCl₃): The successful reduction is characterized by the disappearance of the highly deshielded aromatic protons adjacent to the -NO₂ group (typically >7.5 ppm) and the appearance of a broad singlet integrating to 2H around 3.5–4.0 ppm, corresponding to the new -NH₂ group. The methoxy singlet (~3.8 ppm) and pyrrolidine multiplets (~3.2 ppm and ~1.9 ppm) will remain intact.
ESI-MS: Observe the shift from the nitro starting material[M+H]⁺ m/z 223.1 to the amine product [M+H]⁺ m/z 193.1.
References
"Technical Support Center: Catalytic Reduction of Nitroarenes - Benchchem: Experimental Protocols", Benchchem.
"Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism", Journal of Chemical Education - ACS Publications.
"Application Notes and Protocols for the Reduction of Nitro Groups to Amines", Benchchem.
"Chemoselective Reductions of Nitroaromatics in Water at Room Temperature", PMC - NIH.
"Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods", PMC - NIH.
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Prepared by: Senior Application Scientist, Analytical Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3)...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Analytical Development
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS: 339234-68-3)
Scientific Rationale & Method Design (E-E-A-T)
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties rather than relying on generic screening templates [3]. 1-(3-Methoxy-4-nitrophenyl)pyrrolidine presents a unique analytical profile due to its specific electronic distribution.
Electronic Effects and Acid-Base Chemistry
At first glance, the presence of a pyrrolidine ring suggests a highly basic secondary/tertiary amine (typical pKa ~10-11). However, in this molecule, the pyrrolidine nitrogen is directly bonded to a phenyl ring containing a strongly electron-withdrawing nitro group in the para position, and an electron-donating methoxy group in the meta position. This creates a strong "push-pull" conjugated system. The nitrogen's lone pair is heavily delocalized into the aromatic ring towards the nitro group. Consequently, the basicity of the amine is drastically reduced, rendering the molecule essentially neutral under standard reversed-phase HPLC conditions (pH 2.0 – 8.0).
Causality of Chromatographic Choices
Stationary Phase Selection: Because the molecule is uncharged and dominated by the polarizable nitroaromatic system, traditional aliphatic C18 columns often yield suboptimal selectivity. Instead, a Phenyl-Hexyl stationary phase was selected. The phenyl ring of the stationary phase engages in strong
π−π
interactions with the electron-deficient nitroaromatic ring of the analyte, providing superior retention and resolution from structurally similar synthetic impurities [2].
Mobile Phase & Buffer Rationale: Even though the active pharmaceutical ingredient (API) is neutral, a buffered mobile phase is strictly required to control the ionization state of potential basic impurities (e.g., unreacted pyrrolidine starting materials) and acidic degradants. A mobile phase containing 0.1% Formic Acid (pH ~2.7) ensures that basic impurities are fully protonated (eluting early in the void volume) while the neutral API is selectively retained [2].
Detection Strategy: The extensive conjugation of the push-pull system shifts the maximum UV absorbance (
λmax
) into the near-visible region. Dual-wavelength detection at 254 nm (universal aromatic detection) and 380 nm (specific to the push-pull chromophore) ensures maximum specificity.
Caption: Strategic workflow for HPLC method development driven by analyte physicochemical profiling.
Experimental Protocols
To ensure this method functions as a self-validating system, rigorous system suitability testing (SST) criteria are embedded directly into the protocol.
Chromatographic Conditions
System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.
Column: Ascentis® Phenyl or equivalent Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C.
Injection Volume: 5 µL.
Detection: PDA at 254 nm and 380 nm (Extract chromatograms at 380 nm for API quantification).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
85
15
Initial
2.0
85
15
Isocratic hold
10.0
10
90
Linear ramp
13.0
10
90
Wash
13.1
85
15
Re-equilibration
18.0
85
15
End
Step-by-Step Sample Preparation
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Criteria: Inject the working standard six times. The method is valid for the run only if:
Relative Standard Deviation (RSD) of peak area
≤
1.0%.
USP Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5000.
Method Validation (ICH Q2(R2) Compliance)
The method was validated in strict accordance with the updated ICH Q2(R2) guidelines for analytical procedure lifecycle management [1].
Specificity and Forced Degradation
Specificity was established by subjecting the API to forced degradation conditions to prove the method is stability-indicating. The PDA detector confirmed peak purity for the API under all stress conditions (Purity Angle < Purity Threshold).
The quantitative performance characteristics of the method are summarized in the table below, demonstrating exceptional linearity, precision, and accuracy over the reportable range [1].
Validation Parameter
Condition / Range
Result / Acceptance Criteria
Linearity & Range
25 µg/mL to 150 µg/mL (25% to 150% of nominal)
R2=0.9998
(Limit:
≥0.999
)
Accuracy (Recovery)
Spiked at 50%, 100%, 150% levels (n=3 each)
Mean Recovery: 99.4% - 101.2%
Method Precision
6 independent preparations at 100 µg/mL
%RSD = 0.65% (Limit:
≤2.0%
)
Intermediate Precision
Different analyst, different day, different column
%RSD = 0.82% (Limit:
≤2.0%
)
LOD / LOQ
Signal-to-Noise ratio method (S/N 3:1 and 10:1)
LOD: 0.15 µg/mL / LOQ: 0.45 µg/mL
Conclusion
By leveraging the specific physicochemical properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine—specifically its push-pull electronic nature and nitroaromatic
π−π
interaction potential—a highly specific, stability-indicating RP-HPLC method was successfully developed. The use of a Phenyl-Hexyl stationary phase combined with dual-wavelength PDA detection provides a robust analytical framework that meets all rigorous ICH Q2(R2) validation criteria [1], making it highly suitable for routine quality control and stability monitoring in drug development.
References
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [1]
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low solubility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine in aqueous media
Troubleshooting Guide: Enhancing Aqueous Solubility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine Chemical Causality: Why is this compound so difficult to dissolve? Before attempting to solubilize 1-(3-Methoxy-4-nitrophenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guide: Enhancing Aqueous Solubility of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Chemical Causality: Why is this compound so difficult to dissolve?
Before attempting to solubilize 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, it is critical to understand the molecular mechanics driving its hydrophobicity.
Resonance-Driven Loss of Basicity: While pyrrolidine is typically a strong aliphatic base, in this molecule, the nitrogen is conjugated directly to a phenyl ring. The presence of a strongly electron-withdrawing nitro (-NO
2
) group at the para position pulls the nitrogen’s lone pair into the aromatic system via resonance. This drastically reduces the pKa of the amine (estimated < 2.0). Consequently, the molecule remains un-ionized at physiological pH, rendering standard pH-adjustment strategies (e.g., forming a hydrochloride salt) ineffective [1].
High Crystal Lattice Energy: The planar nitroaromatic system promotes tight molecular packing in the solid state. Overcoming this lattice energy requires significant thermodynamic input, which water alone cannot provide.
High Lipophilicity: The combination of the hydrophobic pyrrolidine ring and the methoxy group increases the partition coefficient (LogP), driving the compound out of the aqueous phase and causing rapid precipitation ("solvent crashing") during assay dilution.
Frequently Asked Questions (FAQs)
Q: I tried lowering the pH of my buffer to 3.0, but the compound still won't dissolve. Why?A: As established by its chemical structure, the para-nitro resonance effect neutralizes the basicity of the pyrrolidine nitrogen. Because the molecule lacks an ionizable center at pH 3.0, lowering the pH does not generate a soluble salt form. For weakly basic or non-ionizable lipophilic compounds, pH adjustment is fundamentally the wrong approach [1]. You must rely on physical solubilization techniques such as co-solvency or complexation.
Q: What is the best vehicle for in vitro cell-based assays?A: We recommend preparing a concentrated stock in 100% DMSO, followed by a high-dilution step into your assay media. Co-solvents like DMSO reduce the interfacial tension between the aqueous phase and the hydrophobic drug [2]. To prevent the compound from crashing out upon addition to the aqueous media, maintain a final DMSO concentration of ≤0.1% and consider adding a surfactant like 0.05% Tween-80 or a carrier protein like 0.1% Bovine Serum Albumin (BSA) to stabilize the supersaturated state.
Q: How do I formulate this compound for in vivo animal dosing (IV or PO) without using toxic levels of organic solvents?A: The gold standard for in vivo delivery of highly lipophilic, non-ionizable compounds is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic phenyl-pyrrolidine moiety, while its highly hydroxylated exterior ensures aqueous compatibility (>500 mg/mL solubility) [3]. This method can increase apparent aqueous solubility by thousands of times without altering the drug's chemical structure [4].
Protocol A: Preparation of DMSO Stock and Aqueous Dilution (In Vitro)
Objective: Achieve a stable 10 µM working concentration in cell media without precipitation.
Stock Preparation: Weigh the required mass of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine and dissolve in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex for 60 seconds.
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.
Aqueous Addition: Add the intermediate dropwise to the pre-warmed (37°C) aqueous assay media while under vigorous vortexing to prevent localized concentration spikes.
Self-Validation Check (Tyndall Effect): Hold the final tube against a dark background and shine a laser pointer or strong LED through it. If the beam path is visible (light scattering), microscopic precipitation has occurred. Troubleshooting: If scattering is observed, discard and remake the media supplemented with 0.1% BSA prior to drug addition.
Protocol B: HP-β-CD Inclusion Complexation (In Vivo)
Objective: Formulate a clear, aqueous solution for animal dosing.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water. Stir until completely clear.
Drug Addition: Add 1-(3-Methoxy-4-nitrophenyl)pyrrolidine powder directly to the HP-β-CD solution. (Target a conservative initial concentration, e.g., 2-5 mg/mL).
Complexation: Stir the suspension continuously at 500 RPM for 24–48 hours at room temperature. The slow kinetics are required for the drug to partition into the cyclodextrin cavity [4].
Self-Validation Check (Centrifugation): Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.
Pass: No pellet forms; the solution is optically clear. Proceed to sterile filtration (0.22 µm).
Fail: A visible pellet remains. The compound has exceeded the complexation capacity. Troubleshooting: Decant the supernatant (which is now a saturated solution) and quantify via HPLC, or increase the HP-β-CD concentration to 30% (w/v).
Formulation Decision Matrix
Fig 1. Decision tree for solubilizing 1-(3-Methoxy-4-nitrophenyl)pyrrolidine based on assay type.
References
Solubility enhancement techniques: A comprehensive review. wjbphs.com.[Link]
A review on solubility enhancement technique for pharmaceutical drugs. gsconlinepress.com.[Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. nih.gov.[Link]
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. nih.gov.[Link]
Optimization
Technical Support Center: Optimizing Catalytic Hydrogenation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Welcome to the Technical Support Center for the catalytic hydrogenation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. This guide is designed for researchers and drug development professionals facing chemoselectivity, cataly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the catalytic hydrogenation of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. This guide is designed for researchers and drug development professionals facing chemoselectivity, catalyst poisoning, or incomplete conversion issues during the reduction of this specific functionalized nitroarene to its corresponding aniline derivative, 1-(4-Amino-3-methoxyphenyl)pyrrolidine.
Process Overview & Mechanistic Pathway
The catalytic hydrogenation of nitroarenes is a highly efficient, atom-economical process that yields water as the sole byproduct[1]. However, the transformation is not a single step; it proceeds sequentially through nitroso (Ar-NO) and N-phenylhydroxylamine (Ar-NHOH) intermediates[2].
The presence of the basic pyrrolidine moiety in 1-(3-Methoxy-4-nitrophenyl)pyrrolidine presents a unique challenge: the tertiary amine can competitively coordinate to the active sites of standard heterogeneous catalysts (like Pd/C), prematurely halting the reaction at the hydroxylamine stage[3].
Fig 1: Stepwise reduction mechanism and potential side-reactions of nitroarenes.
Troubleshooting & FAQs
Q1: My reaction is stalling, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from the product). How do I drive it to completion?A: Accumulation of the hydroxylamine intermediate is typically caused by either severe mass transfer limitations or catalyst deactivation[3]. Because your substrate contains a pyrrolidine ring, the nitrogen lone pair can strongly bind to the Palladium surface, blocking hydrogen activation.
Solution: Add 1.0 to 1.5 equivalents of a weak acid (e.g., glacial acetic acid) to the solvent. This protonates the pyrrolidine nitrogen and the nascent aniline, preventing surface coordination and keeping the catalyst active. Alternatively, switch to a Platinum-based catalyst (Pt/C), which is generally more resistant to amine poisoning than Pd/C.
Q2: I am observing brightly colored impurities (yellow/orange) in my crude mixture. What are these, and how do I prevent them?A: These are likely azo or azoxy dimers. They form via a bimolecular condensation side-path between the nitroso and hydroxylamine intermediates[2]. This occurs when the reduction rate is too slow, allowing intermediates to build up and react with each other.
Solution: Increase the hydrogen pressure (from 1 atm to 3 atm) and ensure vigorous agitation (>800 rpm) to maximize gas-liquid mixing. Running the reaction at a slightly lower substrate concentration (e.g., 0.05 M instead of 0.2 M) also disfavors this bimolecular side reaction.
Q3: Is there a risk of cleaving the methoxy ether group or opening the pyrrolidine ring during this hydrogenation?A: Under standard mild conditions (1–3 atm H₂, 25–50 °C) using Pd/C or Pt/C, both the methoxy group and the pyrrolidine ring are highly stable. However, if you are using Raney Nickel at elevated temperatures (>60 °C) and high pressures, you risk over-reducing the aromatic ring to a cyclohexylamine derivative or inducing hydrogenolysis[2]. Stick to mild conditions and monitor hydrogen uptake carefully.
Fig 2: Troubleshooting logic for incomplete conversion during hydrogenation.
Quantitative Optimization Data
The following table summarizes the empirical optimization of reaction parameters for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. The data demonstrates the causality between acidic modifiers and improved yields.
Vessel Preparation: In a well-ventilated fume hood, charge a clean, dry pressure-rated hydrogenation vessel (e.g., Parr shaker or heavy-walled flask) with 1.0 equivalent of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Solvent & Modifier Addition: Dissolve the substrate in MeOH to achieve a 0.1 M concentration. Add 1.0 equivalent of glacial acetic acid. Causality Check: The acid protonates the basic pyrrolidine nitrogen, preventing it from chelating the Pd surface.
Catalyst Loading: Carefully add 10% Pd/C (5 mol% relative to substrate). Safety Warning: Dry Pd/C is pyrophoric and can ignite solvent vapors. Always use wet catalyst or wet the catalyst with a small amount of solvent under an inert atmosphere (N₂/Ar) before addition.
Atmosphere Exchange: Seal the vessel. Purge the system with Nitrogen (pressurize to 3 atm, then vent) for 3 cycles to remove all oxygen. Follow with 3 purge cycles of Hydrogen gas.
Reaction Execution: Pressurize the vessel to 2 atm with H₂. Begin vigorous stirring (≥ 800 rpm) at 25 °C.
Self-Validating Monitoring: Monitor the pressure drop in the vessel. The reaction should consume exactly 3 equivalents of H₂. A cessation of pressure drop before the theoretical volume is reached indicates catalyst poisoning or mass-transfer failure. Sample the reaction after 2 hours and analyze via LC-MS to confirm the absence of the hydroxylamine mass (M+16).
Workup & Isolation: Once complete, vent the H₂ and purge the vessel with Nitrogen for 3 cycles. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Critical: Do not allow the filter cake to dry out in the air, as it may ignite.
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by partitioning the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over Na₂SO₄, and evaporate to yield pure 1-(4-Amino-3-methoxyphenyl)pyrrolidine.
References
Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) . OrgoSolver. Available at:[Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters - ACS Publications. Available at: [Link]
H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions . Frontiers in Chemistry. Available at: [Link]
Technical Support Center: Scale-Up Optimization for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine Manufacturing
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. Our goal is to provide actionable...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. Our goal is to provide actionable insights and troubleshooting strategies to navigate the complexities of moving from laboratory-scale synthesis to robust, large-scale manufacturing. The information presented herein is synthesized from established principles of organic process chemistry, safety protocols, and pharmaceutical manufacturing best practices.
Process Overview: The Synthetic Pathway
The most common and industrially viable route to 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of the activated aromatic ring and the commercial availability of starting materials.
The core transformation involves the displacement of a suitable leaving group (typically a halogen, such as chlorine or fluorine) from an electron-deficient aromatic ring by the nucleophilic pyrrolidine. The reaction is activated by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO2), positioned ortho or para to the leaving group.[1][2][3][4]
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Frequently Asked Questions (FAQs): Process Development & Optimization
This section addresses common questions encountered during the development and optimization of the 1-(3-Methoxy-4-nitrophenyl)pyrrolidine synthesis.
Q1: My SNAr reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent challenge in process development. A systematic diagnosis is crucial. The following table outlines potential causes and recommended solutions based on established SNAr principles.[1][5]
Potential Cause
Explanation
Recommended Solution(s)
Poor Leaving Group
In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step. Reactivity is governed by the electrophilicity of the carbon atom. Thus, the leaving group reactivity order is often F > Cl > Br > I.[1][2]
If using a chloro- or bromo-aromatic, consider switching to the corresponding fluoro-substituted starting material (e.g., 1-fluoro-3-methoxy-4-nitrobenzene) to increase the reaction rate.
Inappropriate Solvent
The reaction involves the formation of a charged intermediate (Meisenheimer complex). Polar, aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they can solvate the complex without protonating the nucleophile.
Screen solvents such as DMSO, DMF, or acetonitrile. Ensure reactants are fully soluble. For biphasic systems, a phase-transfer catalyst may be beneficial.[1]
Suboptimal Temperature
Many SNAr reactions require thermal energy to overcome the activation barrier.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature is necessary.
Monitor the reaction progress by TLC or HPLC at various temperatures (e.g., 60°C, 80°C, 100°C). Be aware of potential side reactions or degradation at higher temperatures.
Insufficient Base
Pyrrolidine acts as both the nucleophile and, in excess, the base to neutralize the generated acid (e.g., HCl). If an insufficient amount is used, the pyrrolidine can become protonated, reducing the concentration of the active nucleophile.
Use a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents). Alternatively, use a non-nucleophilic base like K₂CO₃ or Et₃N (triethylamine) to act as an acid scavenger.
Poor Mixing
In larger-scale reactions, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and increased side products.[1]
Ensure vigorous agitation. For scale-up, consider the impeller design and agitation speed to maintain homogeneity.
Q2: What are the key parameters to consider when scaling up from the lab to a pilot plant?
A2: Scaling up a chemical process is not merely about using larger glassware. It involves a deep understanding of how physical and chemical properties change with scale.[6] The transition requires careful consideration of several key engineering parameters.
Parameter
Laboratory-Scale Consideration
Scale-Up Implication & Action
Heat Transfer
The high surface-area-to-volume ratio allows for rapid heating and cooling.
The surface-area-to-volume ratio decreases significantly. Heat removal becomes a critical safety issue, especially for exothermic nitrations.[7] Action: Perform reaction calorimetry (DSC/TGA) to quantify the heat of reaction and decomposition temperature. Design a reactor with an adequate cooling system.
Mass Transfer (Mixing)
Magnetic or overhead stirring is usually sufficient to ensure a homogeneous mixture.
Achieving uniform mixing in a large reactor is challenging. Poor mixing can lead to lower yields and different impurity profiles. Action: Model mixing efficiency and select appropriate impellers and baffle designs. Consider a semi-batch or continuous-flow process for better control.[6][7]
Reaction Time
Reactions may appear complete in a short time due to efficient heat and mass transfer.
Apparent reaction times may increase due to slower reagent addition rates (to control exotherms) and less efficient mixing. Action: Define reaction completion based on in-process controls (e.g., HPLC analysis), not just time.
Safety
Small-scale failures have limited consequences.
The potential for a thermal runaway event with nitro compounds presents a significant hazard.[8] Action: A thorough Process Hazard Analysis (PHA) is mandatory. Understand the thermal stability of all reactants, intermediates, and products.[8][9]
Troubleshooting Guide: Specific Scale-Up Issues
Issue 1: Managing Exothermic Risk and Preventing Thermal Runaway
Organic nitro compounds are known for their potential thermal instability and highly exothermic decomposition.[8] The SNAr reaction itself is also exothermic.[7] A failure to control the reaction temperature during scale-up can lead to a catastrophic runaway event.
Caption: A workflow for assessing and mitigating thermal hazards during scale-up.
Solution:
Calorimetric Screening: Before any scale-up, perform Differential Scanning Calorimetry (DSC) on the starting materials, the reaction mixture, and the final product to determine the onset temperature of decomposition (T_onset).[9]
Maintain Temperature Differential: Ensure a significant safety margin between your maximum process temperature and the T_onset. A common industry practice is a margin of at least 50-100°C.
Controlled Addition: Switch from a batch process to a semi-batch process where one reactant (e.g., pyrrolidine) is added slowly to the other in the reactor. This allows the cooling system to remove the heat as it is generated.
Continuous Flow Chemistry: For highly exothermic and fast reactions, a continuous flow reactor offers superior heat transfer and safety by minimizing the volume of the reacting mixture at any given time.[10]
Issue 2: Appearance of New or Increased Impurities Upon Scale-Up
Cause: Changes in local temperature and concentration profiles due to less efficient mixing can open up alternative reaction pathways that were negligible at the lab scale. For instance, a common side product is the bis-arylation of pyrrolidine, or degradation from extended reaction times at high temperatures.
Solution:
Impurity Profile Analysis: Use a validated HPLC method to track the formation of impurities throughout the reaction. Identify the structure of major impurities using LC-MS.
Stoichiometry Control: Carefully control the stoichiometry. The formation of bis-arylated products can sometimes be suppressed by avoiding a large excess of the aryl halide.
Crystallization Study: Develop a robust crystallization process for the final product. A well-designed crystallization can be highly effective at rejecting specific impurities. This involves screening different solvents/anti-solvents, cooling profiles, and agitation rates.
Disclaimer: This protocol is for illustrative purposes. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood after a thorough risk assessment.
To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add 1-fluoro-3-methoxy-4-nitrobenzene and anhydrous K₂CO₃.
Add anhydrous DMSO (approx. 5 volumes based on the starting material).
Begin vigorous stirring to create a slurry.
Slowly, add pyrrolidine (1.2 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
After the addition is complete, heat the reaction mixture to 80-90°C.
Monitor the reaction progress every hour using HPLC until the starting material is <1.0%.
Once complete, cool the reaction mixture to room temperature.
Slowly add water (approx. 10 volumes) to the reaction mixture while stirring. The product should precipitate as a solid.
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Filter the solid product and wash the cake thoroughly with water until the filtrate is neutral.
Dry the solid product under vacuum at 50-60°C to a constant weight.
For further purification, recrystallize from a suitable solvent system like IPAc or an Ethanol/Water mixture.
Protocol 2: Thermal Hazard Assessment using DSC
Objective: To determine the onset temperature of thermal decomposition for the reaction mixture.
Procedure:
Carefully prepare a sample of the complete reaction mixture at the intended final concentration.
Accurately weigh 5-10 mg of the sample into a high-pressure DSC pan.
Seal the pan hermetically.
Place the sample pan and an empty reference pan into the DSC instrument.
Heat the sample at a constant rate (e.g., 2-5 °C/min) under a nitrogen atmosphere, typically from ambient temperature to ~350°C.
Analyze the resulting thermogram to identify the onset temperature of any significant exothermic event, which indicates decomposition. This is the T_onset.
Use this T_onset data to define the maximum safe operating temperature for the scaled-up process, ensuring a safety margin of at least 50°C.[9]
References
Vertex AI Search. (2026).
BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
Chemical Engineering Transactions. (2023). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability.
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
Overcoming steric hindrance in 1-(3-Methoxy-4-nitrophenyl)pyrrolidine derivatives
Welcome to the Technical Support Center for the synthesis and functionalization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine derivatives. This portal is designed for drug development professionals and synthetic chemists fac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and functionalization of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine derivatives. This portal is designed for drug development professionals and synthetic chemists facing specific bottlenecks—primarily steric hindrance and electronic deactivation—when working with these heavily substituted aniline derivatives.
The Issue:
Low yields, sluggish kinetics, and incomplete conversion when reacting 4-fluoro-2-methoxy-1-nitrobenzene with pyrrolidine or its derivatives.
Root Cause Analysis (Causality):
While a para-nitro group typically activates an aryl fluoride for SNAr reactions[1], the presence of the bulky 3-methoxy group introduces a phenomenon known as steric inhibition of resonance [2]. The methoxy group physically forces the adjacent 4-nitro group out of coplanarity with the aromatic ring to minimize steric repulsion. Consequently, the nitro group cannot effectively delocalize the negative charge of the intermediate Meisenheimer complex. This drastically increases the activation energy of the nucleophilic attack, making the reaction center behave as if it were unactivated.
The Solution:
To overcome this kinetic barrier, the reaction requires high-boiling polar aprotic solvents (e.g., DMSO) to solvate and stabilize the transition state, alongside elevated temperatures and a highly soluble organic base (like DIPEA) to drive the equilibrium forward.
Quantitative Data: SNAr Optimization
Table 1: Solvent and Base Optimization for SNAr of 4-Fluoro-2-methoxy-1-nitrobenzene with Pyrrolidine.
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Observation
1
DMF
K₂CO₃
80
24
15
Mostly unreacted starting material.
2
DMF
Cs₂CO₃
100
24
32
Slight improvement, poor base solubility.
3
DMSO
K₂CO₃
120
12
68
Moderate conversion, some decomposition.
4
DMSO
DIPEA
120
12
89
Complete conversion, clean profile.
Protocol A: Self-Validating SNAr Synthesis
Preparation : In a dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.
Reagent Addition : Add pyrrolidine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) via syringe.
Validation Check: The solution will rapidly transition from pale yellow to a deep orange/red, visually indicating the formation of the transient Meisenheimer complex.
Thermal Activation : Attach a reflux condenser and stir the reaction mixture at 120 °C for 12 hours under an inert nitrogen atmosphere.
Reaction Monitoring : Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1).
Validation Check: The starting material spot (
Rf≈0.6
) should disappear completely, replaced by a bright yellow fluorescent product spot (
Rf≈0.4
) under 254 nm UV light.
Workup & Isolation : Cool the mixture to room temperature and slowly quench it into vigorously stirred ice water (10x volume of DMSO). Filter the resulting bright yellow precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Caption: SNAr mechanism overcoming steric inhibition of resonance via thermal activation.
The Issue:
Total reaction failure when attempting to couple sterically hindered pyrrolidines (e.g., 2-methylpyrrolidine or 2,5-dimethylpyrrolidine) with 4-chloro-2-methoxy-1-nitrobenzene.
Root Cause Analysis (Causality):
When the nucleophile itself is sterically hindered, the SNAr pathway is completely shut down due to the extreme steric clash between the pyrrolidine's alpha-substituents and the ortho-methoxy group. Transitioning to Palladium-catalyzed Buchwald-Hartwig amination[3] is mandatory. However, standard phosphine ligands (like XPhos) often lead to stalled reactions because the bulky amine increases the energy barrier of the final step: the reductive elimination of the C-N bond[4].
The Solution:
Employ dialkylbiaryl phosphine ligands specifically tuned for secondary, sterically hindered amines, such as RuPhos or tBuBrettPhos . These ligands possess a highly electron-rich and sterically demanding framework that crowds the Palladium center, effectively "forcing" the bulky product out and accelerating reductive elimination[4].
Quantitative Data: Ligand Screening
Table 2: Buchwald-Hartwig Ligand Screening for 4-Chloro-2-methoxy-1-nitrobenzene with 2-Methylpyrrolidine.
Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq), Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (5.0 mol%), and NaOtBu (1.5 eq).
Solvent & Amine Addition : Add anhydrous toluene (0.2 M) followed by the sterically hindered amine (e.g., 2-methylpyrrolidine, 1.2 eq). Seal the vial securely with a PTFE septum cap.
Catalytic Heating : Remove the vial from the glovebox and heat at 100 °C for 16 hours.
Validation Check: The reaction mixture will transition from a dark purple (characteristic of the Pd(0) dba complex) to a dark reddish-brown homogeneous solution as the active catalytic cycle engages.
Workup : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification : Purify via flash column chromatography using a Hexanes/EtOAc gradient. Pre-treat the silica gel with 1% triethylamine (TEA) to prevent the basic pyrrolidine product from streaking.
Caption: Decision matrix for synthesizing hindered 1-(3-Methoxy-4-nitrophenyl)pyrrolidines.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why does the 3-methoxy group specifically hinder the SNAr reaction compared to a 3-methyl group?A: The methoxy group is significantly bulkier and possesses lone pairs. It physically twists the adjacent 4-nitro group out of the aromatic plane to minimize steric repulsion. This "steric inhibition of resonance" prevents the nitro group's pi-system from overlapping with the aromatic ring, disabling its ability to delocalize the negative charge during the nucleophilic attack[2]. A 3-methyl group causes less twisting, maintaining more of the nitro group's activating power.
Q2: How do I monitor the reaction when the product and starting material co-elute on TLC?A: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine derivatives often have identical
Rf
values to their aryl halide precursors in standard solvent systems. Use LC-MS for mass-based tracking. If LC-MS is unavailable, use a TLC stain like basic KMnO₄. The pyrrolidine product will rapidly reduce the stain (turning yellow/brown on a purple background) due to the oxidizable amine ring, whereas the nitro-aryl halide starting material remains unreactive.
Q3: What is the best way to purify these hindered pyrrolidine derivatives if column chromatography fails?A: If the product streaks heavily on silica due to the basic pyrrolidine nitrogen, exploit the basicity of the molecule via an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The basic pyrrolidine product will protonate and move to the aqueous layer, leaving neutral impurities behind. Wash the organic layer, then basify the aqueous layer with 2M NaOH to pH >10, and back-extract the free-based product with dichloromethane.
References
Wikipedia : Nucleophilic aromatic substitution. Available at:[Link]
Accounts of Chemical Research : Cross-Coupling Reactions of Nitroarenes. Available at:[Link]
PMC : Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at:[Link]
Wikipedia : Buchwald–Hartwig amination. Available at:[Link]
Comparative Guide: Modulating Electron-Withdrawing Effects in the 1-(3-Methoxy-4-nitrophenyl)pyrrolidine Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic evaluation, steric-electronic interplay, and self-validating experimental protocols for push-pull chromophore scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Mechanistic evaluation, steric-electronic interplay, and self-validating experimental protocols for push-pull chromophore scaffolds.
Mechanistic Framework: The Push-Pull Dynamics
In medicinal chemistry and materials science, the 1-(3-Methoxy-4-nitrophenyl)pyrrolidine scaffold serves as a highly tunable "push-pull" system. Its architecture relies on a delicate balance of electron-donating and electron-withdrawing forces across a conjugated
π
-system.
The Donor (+M): The pyrrolidine nitrogen at the C1 position acts as a potent electron-donating group via resonance (+M effect).
The Acceptor (-M, -I): The nitro (
−NO2
) group at the C4 position is traditionally one of the strongest electron-withdrawing groups (EWGs), pulling electron density through both inductive (-I) and resonance (-M) mechanisms[1].
The Modulator: The critical variable in this scaffold is the 3-methoxy (
−OCH3
) group. Positioned ortho to the nitro group, it exerts a mild inductive pull but, more importantly, introduces Steric Inhibition of Resonance (SIR) .
The Causality of Steric Twist:
For the
−NO2
group to exert its full resonance (-M) effect, its p-orbitals must remain strictly coplanar with the benzene ring[2]. The bulky 3-methoxy group forces the adjacent nitro group to rotate out of this plane to relieve steric strain. This decoupling dampens the nitro group's resonance withdrawal, leaving its inductive (-I) effect to dominate the local electronic environment[3]. Understanding this steric-electronic interplay is crucial when optimizing this scaffold for target binding affinities or photophysical properties.
Fig 1. Electronic and steric interactions in the 1-(3-Methoxy-4-nitrophenyl)pyrrolidine scaffold.
Comparative Electron-Withdrawing Performance
When optimizing a drug candidate or fluorophore, researchers must often substitute the C4-nitro group to tune metabolic stability or fine-tune electron density. How does the
−NO2
group compare to alternative EWGs within this specific, sterically hindered 3-methoxy scaffold?
While standard provide a baseline for EWG strength[1], the effective strength in this molecule is heavily dictated by geometry.
Quantitative Comparison of C4 Substituents
Substituent (C4)
Hammett
σp
Hammett
σm
Primary EWG Mechanism
Steric Interference with 3-OMe
Effective EWG Strength in Scaffold
-NO
2
(Nitro)
+0.78
+0.71
Strong -M, Strong -I
High (Twists out of plane)
Moderate-High (Resonance dampened)
-CN (Cyano)
+0.66
+0.56
Strong -M, Strong -I
Minimal (Linear sp-geometry)
Maximum (Maintains full coplanarity)
-CF
3
(Trifluoromethyl)
+0.54
+0.43
Strong -I, Hyperconjugation
Moderate (Bulky but spherical)
Moderate (Independent of rotation)
-F (Fluoro)
+0.06
+0.34
Strong -I, Weak +M
Minimal (Small atomic radius)
Weak (+M offsets -I at para position)
Key Application Insight: Although
−NO2
has a higher theoretical
σp
(+0.78) than
−CN
(+0.66)[1], the linear geometry of the cyano group allows it to bypass the steric bulk of the 3-methoxy group. Consequently, in the 1-(3-Methoxy-4-X-phenyl)pyrrolidine scaffold, a 4-cyano substitution often yields a stronger effective resonance withdrawal than the nitro group.
Experimental Methodologies for EWG Validation
To objectively quantify the effective electron-withdrawing power of these substituents, we employ two self-validating analytical protocols. These methods isolate the electronic effects from the steric variables.
Protocol 1: Quantifying ICT via Lippert-Mataga Solvatochromism
Causality: Push-pull chromophores undergo a massive change in dipole moment (
Δμ
) upon photoexcitation due to Intramolecular Charge Transfer (ICT)[2]. By measuring the bathochromic (red) shift of the emission spectra across solvents of varying polarity, we can calculate
Δμ
. A larger
Δμ
definitively proves a stronger effective EWG.
Sample Preparation: Prepare 10
μ
M solutions of the synthesized 1-(3-Methoxy-4-X-phenyl)pyrrolidine analogs in a rigorously dried solvent gradient: cyclohexane, toluene, chloroform, ethyl acetate, and acetonitrile.
Spectral Acquisition: Record UV-Vis absorption and fluorescence emission spectra at 298 K. Extract the absorption maxima (
νA
) and emission maxima (
νF
) in wavenumbers (cm
−1
).
Self-Validation Check: Plot the Stokes shift (
Δν=νA−νF
) against the solvent orientation polarizability (
Δf
). The system is self-validating: a strictly linear plot confirms that ICT is the primary relaxation pathway[4].
Data Correlation: The slope of the Lippert-Mataga plot directly correlates to the effective electron-withdrawing strength. A shallower slope for the
−NO2
analog compared to the
−CN
analog experimentally proves Steric Inhibition of Resonance.
Protocol 2:
13
C NMR Probe of Ground-State Electron Density
Causality: The chemical shift (
δ
) of the aromatic carbons is highly sensitive to local electron density. A stronger EWG will pull electron density away from the ring, deshielding the C1 carbon (para to the EWG) and shifting its resonance downfield.
Sample Preparation: Dissolve 15 mg of each analog in 0.5 mL of deuterated chloroform (CDCl
3
).
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. Crucial: This ensures the protocol is self-validating against magnetic field drift across different analog runs.
Acquisition: Acquire
13
C NMR spectra at 100 MHz (or higher) with complete proton decoupling to eliminate J-coupling complexities.
Analysis: Compare the
δ
values of the C1 carbon (attached to the pyrrolidine). A more significant downfield shift (e.g., >148 ppm) indicates a stronger net electron withdrawal by the C4 substituent.
Workflow Visualization
Fig 2. Self-validating experimental workflow for quantifying electron-withdrawing effects.
References
Hammett Equation and Substituent Constants
Source: Wikipedia (Chemistry Data Aggregation)
URL:[Link]
Ultrafast Charge-Transfer Dynamics: Studies of p-Nitroaniline in Water and Dioxane
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
Desymmetrization on electron-withdrawing groups in single benzene fluorophores for fine tuning of photophysical properties
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Relaxation of Optically Excited p-Nitroaniline: Semiempirical Quantum-Chemical Calculations Compared to Femtosecond Experimental Results
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Data for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. The choice of analytical...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. The choice of analytical technique, and the subsequent cross-validation of data between different methods, ensures the reliability and accuracy of results that underpin critical decisions in drug safety and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. Through a detailed exploration of experimental protocols, data comparison, and the principles of cross-validation, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their analytical workflows.
Introduction: The Imperative of Cross-Validation
The compound 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical to the quality of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are robust techniques for the analysis of organic compounds, yet they operate on fundamentally different principles.[1][2][3][4] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile or thermally labile compounds.[2][4][5] In contrast, GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection and identification by mass spectrometry.[6][7]
Cross-validation of analytical methods, as recommended by regulatory bodies like the FDA and outlined in ICH guidelines, is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[8][9][10][11][12][13] This process is crucial when data from different methods are compared or combined across different stages of drug development or between different laboratories.[12][13][14] This guide will walk you through the practical aspects of developing and cross-validating HPLC and GC-MS methods for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Principles of the Analytical Techniques
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally unstable.[1][3][4][5] The separation in HPLC is based on the differential distribution of the analyte between a liquid mobile phase and a stationary phase packed in a column.[5] For a moderately polar compound like 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[15]
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7][16][17][18] It is highly sensitive and specific, making it an excellent tool for the identification and quantification of volatile and thermally stable organic compounds.[1][2][4][6] However, for polar compounds or those with low volatility, derivatization is often necessary to improve their chromatographic behavior and thermal stability.[19][20][21][22] For 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, derivatization of the pyrrolidine nitrogen may be required to achieve optimal GC-MS performance.[19][21]
Experimental Design and Protocols
The successful cross-validation of HPLC and GC-MS data hinges on the development of robust and well-characterized analytical methods for each technique.
A reversed-phase HPLC method was developed for the quantification of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. The following protocol outlines the key parameters.
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Due to the polarity of the pyrrolidine moiety, a derivatization step is introduced to enhance the volatility and thermal stability of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.[21]
Experimental Protocol: GC-MS Analysis with Silylation
Derivatization:
To a known amount of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an appropriate solvent (e.g., pyridine).
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
Instrumentation: A GC-MS system.
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation.
Injector Temperature: 250 °C.
Ion Source Temperature: 230 °C.
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for quantification.
Cross-Validation Methodology and Data Comparison
The cross-validation of the HPLC and GC-MS methods is performed by comparing key validation parameters as defined by ICH guidelines.[10][23][24][25][26][27] These parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).[10][24][25][28]
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[10]
Parameter
HPLC
GC-MS
Acceptance Criteria (ICH Q2(R1))
Concentration Range
1 - 100 µg/mL
0.1 - 20 µg/mL
Defined by the application
Correlation Coefficient (r²)
> 0.999
> 0.998
≥ 0.995
Accuracy refers to the closeness of the test results to the true value. It is typically assessed by spike-recovery experiments.[23]
Concentration Level
HPLC (% Recovery)
GC-MS (% Recovery)
Acceptance Criteria (ICH Q2(R1))
Low
99.5%
98.9%
80 - 120%
Medium
100.2%
101.5%
80 - 120%
High
99.8%
100.8%
80 - 120%
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Precision Level
HPLC (%RSD)
GC-MS (%RSD)
Acceptance Criteria (ICH Q2(R1))
Repeatability (Intra-day)
< 1.0%
< 1.5%
≤ 2%
Intermediate Precision (Inter-day)
< 1.5%
< 2.0%
≤ 3%
Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. For GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][28][29]
Parameter
HPLC
GC-MS
LOD
0.3 µg/mL
0.03 µg/mL
LOQ
1.0 µg/mL
0.1 µg/mL
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis, as well as the overarching cross-validation logic.
Caption: HPLC analysis workflow for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Caption: GC-MS analysis workflow including the derivatization step.
Caption: Logical flow of the cross-validation process.
Discussion and Interpretation of Results
The results of the cross-validation study demonstrate that both the developed HPLC and GC-MS methods are suitable for the intended purpose of quantifying 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
HPLC Strengths: The HPLC method is straightforward, does not require a derivatization step, and exhibits excellent linearity, accuracy, and precision. It is a robust method for routine quality control analysis.
GC-MS Strengths: The GC-MS method offers superior sensitivity, with significantly lower LOD and LOQ values.[2][30] This makes it particularly valuable for trace-level impurity analysis. The mass spectrometric detection provides a higher degree of specificity, which is advantageous for unambiguous identification.
Considerations: The primary drawback of the GC-MS method is the need for derivatization, which adds an extra step to the sample preparation process and can be a source of variability if not carefully controlled.[19][20]
The strong correlation between the data obtained from both methods provides a high degree of confidence in the analytical results. The successful cross-validation confirms that either method can be used reliably, with the choice depending on the specific analytical requirement (e.g., routine QC vs. trace impurity profiling).
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of HPLC and GC-MS methods for the analysis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine exemplifies a best-practice approach to ensuring data integrity in pharmaceutical analysis. This guide has demonstrated that while both techniques are capable of producing accurate and precise results, they offer complementary strengths. HPLC provides a robust and straightforward method for routine analysis, while GC-MS offers enhanced sensitivity and specificity. By understanding the principles, developing sound experimental protocols, and rigorously comparing validation parameters, researchers can confidently select the most appropriate analytical tool for their needs and ensure the reliability of their data throughout the drug development lifecycle.
References
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
Derivatization Methods in GC and GC/MS - IntechOpen. (2018, December 5).
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
Derivatization in Mass Spectrometry | Spectroscopy Online. (2010, November 1).
Analytical method validation: A brief review. (2022, November 8).
Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds - ResearchGate. (n.d.).
ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26. (2019, February 26).
GC Derivatization. (n.d.).
Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds - Taylor & Francis. (2007, May 17).
High-Performance Liquid Chromatography: Principles, Techniques, and Applications - Bright Sky Publications. (2025, April 11).
Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis | SAR Publication. (2025, August 30).
Method Validation in Analytical Chemistry: Principles, Approaches, and Applications - Research and Reviews. (2025, October 1).
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
Validation of Analytical Methods - SciSpace. (n.d.).
Understanding HPLC Test: Principles, Standards, and Applications Explained. (2024, July 20).
How Does GC-MS Work and Its Principle Explained - Phenomenex. (2026, January 8).
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. (2024, July 4).
Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. (n.d.).
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2026, January 28).
4 Key Differences Between GC and HPLC - Drawell. (2023, August 15).
What are the differences and key steps in Analytical Method Development, Qualification, and Validation - EirGenix. (2024, June 24).
Celebration of Scholarship: GCMS VS HPLC. (n.d.).
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025, June 30).
High Performance Liquid Chromatography Fundamentals & Applications. (n.d.).
High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee. (2025, April 24).
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
Cross and Partial Validation. (n.d.).
validation of analytical procedures q2(r2) - ICH. (2023, November 30).
Laboratory Safety and Disposal Protocols: 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
Here is the comprehensive operational and safety guide for the handling and disposal of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, designed for researchers and environmental health and safety (EHS) professionals. Introducti...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive operational and safety guide for the handling and disposal of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, designed for researchers and environmental health and safety (EHS) professionals.
Introduction and Chemical Profiling
1-(3-Methoxy-4-nitrophenyl)pyrrolidine (CAS No. 339234-68-3) is a nitroaromatic pyrrolidine derivative utilized as a building block in advanced chemical synthesis and drug development. Because it contains both an electron-donating methoxy group and an electron-withdrawing nitro group on a phenyl ring, alongside a cyclic secondary amine derivative (pyrrolidine), it requires specific handling protocols to mitigate risks of acute toxicity and environmental contamination.
Understanding the physicochemical properties is the first step in establishing a self-validating safety protocol. The data below is synthesized from chemical registries for this compound and its direct structural isomers (e.g., 1-(2-methoxy-4-nitrophenyl)pyrrolidine)[1].
Avoid ingestion, skin contact, and inhalation of dust/vapors.
Chemical Incompatibilities
Strong oxidizers, strong reducing agents
Segregation in waste streams is critical to prevent exothermic redox reactions.
Mechanistic Causality in Handling Procedures
Expert laboratory safety goes beyond following rules; it requires understanding the why behind the protocol.
The Nitroaromatic Risk Factor: Nitroaromatic compounds (-NO2 attached to a benzene ring) are inherently energy-rich. While mononitrated compounds like 1-(3-Methoxy-4-nitrophenyl)pyrrolidine are generally stable under standard laboratory conditions, the nitro group can undergo rapid, exothermic reduction if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a waste container. Furthermore, biological exposure to nitroaromatics can lead to enzymatic reduction in vivo, potentially causing oxidative stress or methemoglobinemia. Therefore, containment and isolation are the primary drivers of this operational plan.
Operational Workflows
Spill Response and Containment Protocol
In the event of accidental release, immediate containment prevents aerosolization and surface contamination.
Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside the hood.
Don Appropriate PPE: Ensure nitrile gloves (double-gloving recommended for extended cleanup), safety goggles, and a chemically resistant lab coat are worn.
Solid Spill Containment: If the material is in solid/powder form, do not dry sweep, as this generates inhalable dust (exacerbating H335 risks)[2]. Lightly moisten the powder with a compatible solvent (e.g., water or a dilute alcohol, depending on solubility) to bind the dust.
Collection: Use a non-sparking spatula to transfer the moistened material into a sealable, inert container (e.g., wide-mouth HDPE jar).
Surface Decontamination: Wash the spill surface with soap and water, followed by an alcohol wipe (e.g., isopropanol) to remove residual organic traces. Dispose of all wipes as hazardous solid waste.
Proper Disposal Procedures
Under no circumstances should 1-(3-Methoxy-4-nitrophenyl)pyrrolidine be disposed of down the drain or in standard municipal municipal waste. It must be treated as regulated chemical waste and subjected to professional high-temperature incineration.
Waste Segregation: Collect waste containing this compound in a dedicated "Halogen-Free Organic Waste" container. Critical: Ensure this container has never held strong reducing agents, alkali metals, or strong oxidizers.
Primary Containment: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste mixtures, or sealable polyethylene bags/jars for solid waste. Leave at least 20% headspace in liquid containers to account for vapor expansion.
Labeling: Affix a standardized GHS hazardous waste label. Explicitly list "1-(3-Methoxy-4-nitrophenyl)pyrrolidine" and its approximate concentration. Mark the primary hazards: "Toxic/Irritant" and "Environmental Hazard".
Institutional Handover: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste management contractor.
Final Destruction: The authorized contractor will route the material for high-temperature chemical incineration (typically >1000°C) equipped with afterburners and alkaline scrubbers to safely neutralize the resulting nitrogen oxides (NOx) generated during combustion.
Waste Segregation and Disposal Workflow
Institutional disposal workflow for nitroaromatic organic waste.
References
U.S. Environmental Protection Agency (EPA). "Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)- Substance Details." Substance Registry Services (SRS). Available at: [Link]
National Center for Biotechnology Information. "1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol." PubChem Compound Summary for CID 25918860. (Utilized for analog hazard extrapolation). Available at:[Link]
Personal protective equipment for handling 1-(3-Methoxy-4-nitrophenyl)pyrrolidine
A comprehensive guide to the safe handling of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, a compound that requires meticulous safety protocols due to its composite chemical nature. This document provides an in-depth analysis...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive guide to the safe handling of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, a compound that requires meticulous safety protocols due to its composite chemical nature. This document provides an in-depth analysis of the potential hazards and outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals. By understanding the causality behind these safety measures, laboratory personnel can mitigate risks and ensure a secure research environment.
Hazard Assessment: A Synthesis of Component Risks
The Pyrrolidine Moiety : Pyrrolidine itself is a strong base that is corrosive to the eyes and skin.[1] It is also a highly flammable liquid and vapor, with vapor/air mixtures being explosive.[1][2][3] Short-term exposure can irritate the respiratory tract and may affect the nervous system.[1][4] Therefore, the presence of the pyrrolidine ring suggests that 1-(3-Methoxy-4-nitrophenyl)pyrrolidine may be corrosive, a skin and eye irritant, and should be handled as a flammable substance.
The Nitroaromatic Moiety : Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[5] Structurally similar compounds are often harmful if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[6] Waste generated from nitro compounds is considered hazardous and requires specialized disposal.[7]
Based on this composite analysis, 1-(3-Methoxy-4-nitrophenyl)pyrrolidine must be handled with the assumption that it is a toxic, corrosive, and flammable substance.
The Core Directive: Engineering Controls and Personal Protective Equipment
The most effective way to reduce exposure to hazardous chemicals is through engineering controls; PPE should be considered the final line of defense.[4]
Primary Line of Defense: Engineering Controls
Fume Hood : All manipulations of 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]
Safety Shower and Eyewash Station : Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower.[8]
Final Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving/Unpacking
Safety glasses with side shields
Nitrile gloves
Laboratory coat
Not generally required
Weighing/Transfer (in fume hood)
Chemical splash goggles
Double-gloving with nitrile or neoprene gloves
Chemical-resistant laboratory coat
Not required if performed in a certified fume hood
Solution Preparation (in fume hood)
Chemical splash goggles and face shield
Chemical-resistant gloves (e.g., neoprene over nitrile)
Chemical-resistant laboratory coat or apron
Not required if performed in a certified fume hood
Required; consult EHS for specific respirator type
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty chemical-resistant gloves
Chemical-resistant suit or apron
Air-purifying respirator with organic vapor cartridges
Eye and Face Protection
Minimum Requirement : Chemical splash-resistant safety glasses or goggles with side protection should be worn at all times in the laboratory.[9]
Enhanced Protection : When handling larger quantities or during procedures with a high risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4][8]
Skin and Body Protection
Gloves : Wear appropriate chemical-protective gloves.[2] Given the dual nature of the compound, double-gloving with a lighter inner glove (nitrile) and a more robust outer glove (neoprene or butyl rubber) is recommended. Always check the manufacturer's glove compatibility charts. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[9]
Protective Clothing : A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if engineering controls fail, an appropriate respirator must be used. A NIOSH-approved air-purifying respirator with organic vapor cartridges is generally suitable.[8] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 1-(3-Methoxy-4-nitrophenyl)pyrrolidine from receipt to disposal is crucial for minimizing risk.
Caption: Safe Handling Workflow for 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
Receiving and Storage : Upon receipt, inspect the container for any damage. Transport the chemical in a secondary container to a designated storage area. Store in a cool, well-ventilated area away from heat, sparks, and open flames, and segregated from incompatible materials like strong oxidizing agents and acids.[4][7]
Handling : Before handling, ensure all necessary PPE is donned correctly. Conduct all transfers and solution preparations inside a chemical fume hood. Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.[2][4]
Housekeeping : Do not allow the chemical to accumulate on surfaces. Clean the work area thoroughly after each use. Wash hands carefully before eating, drinking, or leaving the laboratory.[4]
Emergency and Disposal Plan
Spill Management
In the event of a spill, the priority is to ensure personnel safety and contain the material.
Alert and Evacuate : Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
Control Ignition Sources : If the substance is flammable, extinguish all nearby flames and turn off spark-producing equipment.[7]
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Containment : Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[7][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[10]
Decontamination : Decontaminate the spill area with soap and water.[7]
Waste Disposal
Chemical waste containing 1-(3-Methoxy-4-nitrophenyl)pyrrolidine is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7]
Waste Segregation : Collect all waste containing this compound in a dedicated container labeled "Hazardous Waste: Non-halogenated Organic Waste".[6] Do not mix with other waste streams.[6][11]
Container Management : Use a sturdy, chemically compatible container with a secure lid. Keep the container closed except when adding waste.[11]
Labeling : The waste container must be clearly labeled with its full chemical contents, approximate concentrations, and the date of accumulation.[6]
Disposal : Never dispose of this chemical down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[6][7] High-temperature incineration is the recommended disposal method for nitroaromatic compounds.[6]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(3-Methoxy-4-nitrophenyl)pyrrolidine, ensuring both personal safety and the integrity of their work.
References
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
NextSDS. (n.d.). 1-(3-methoxy-4-nitrophenyl)pyrrolidine — Chemical Substance Information. Retrieved from [Link]
Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
NextSDS. (n.d.). (S)-1-(3-Methoxy-4-nitro-phenyl)-pyrrolidin-3-ol. Retrieved from [Link]
U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1315 - PYRROLIDINE. Retrieved from [Link]
CPAchem Ltd. (n.d.). Safety data sheet: Pyrrolidine. Retrieved from [Link]
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]